molecular formula C6H2ClIN2S B1396194 2-Chloro-7-iodothieno[3,2-d]pyrimidine CAS No. 1152475-40-5

2-Chloro-7-iodothieno[3,2-d]pyrimidine

Cat. No.: B1396194
CAS No.: 1152475-40-5
M. Wt: 296.52 g/mol
InChI Key: KOQRTQSXTRRFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-iodothieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C6H2ClIN2S and its molecular weight is 296.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-7-iodothieno[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-7-iodothieno[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-7-iodothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClIN2S/c7-6-9-1-4-5(10-6)3(8)2-11-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQRTQSXTRRFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)C(=CS2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717777
Record name 2-Chloro-7-iodothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152475-40-5
Record name 2-Chloro-7-iodothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Starting Materials for 2-Chloro-7-iodothieno[3,2-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-Chloro-7-iodothieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure, serving as a critical building block in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. Its utility stems from the orthogonal reactivity of the chloro and iodo substituents, which allows for selective and sequential functionalization through various cross-coupling and nucleophilic substitution reactions. A robust and scalable synthesis of this key intermediate is paramount for drug discovery and development programs. This guide provides an in-depth analysis of the foundational starting materials and the strategic synthetic pathway, emphasizing the chemical reasoning behind each transformation, from the construction of the core heterocyclic system to its targeted halogenation.

Introduction: The Strategic Importance of the Thieno[3,2-d]pyrimidine Core

Thieno[3,2-d]pyrimidines are bioisosteres of purines, the fundamental components of DNA and RNA. This structural mimicry allows them to interact with a wide range of biological targets, particularly ATP-binding sites within enzymes like kinases.[1] The title compound, 2-Chloro-7-iodothieno[3,2-d]pyrimidine, is a highly versatile intermediate. The chlorine atom at the 2-position and the iodine atom at the 7-position offer distinct handles for medicinal chemists to elaborate the core structure. Typically, the more reactive C-I bond is addressed first via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), followed by modification at the C-Cl bond, often through nucleophilic aromatic substitution (SNAr).[2][3] Understanding the synthesis from basic, commercially available starting materials is the first step in leveraging its synthetic potential.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic approach reveals a multi-step synthesis that begins with the formation of a substituted thiophene ring. The overall strategy is to first construct the fused thieno[3,2-d]pyrimidine core, followed by sequential halogenation.

G Target 2-Chloro-7-iodothieno[3,2-d]pyrimidine Intermediate1 2-Chlorothieno[3,2-d]pyrimidine Target->Intermediate1 Iodination (e.g., NIS) Intermediate2 2,4-Dichlorothieno[3,2-d]pyrimidine Intermediate1->Intermediate2 Selective Dechlorination (e.g., H₂, Pd/C) Intermediate3 Thieno[3,2-d]pyrimidine-2,4-diol Intermediate2->Intermediate3 Dichlorination (POCl₃) Intermediate4 Substituted 2-Aminothiophene Intermediate3->Intermediate4 Pyrimidine Ring Cyclization (e.g., Urea) StartingMaterials Ketone/Aldehyde + Active Methylene Nitrile + Sulfur Intermediate4->StartingMaterials Gewald Reaction

Caption: Retrosynthetic pathway for 2-Chloro-7-iodothieno[3,2-d]pyrimidine.

This analysis identifies the Gewald three-component reaction as the key entry point, utilizing simple acyclic or cyclic carbonyls, active methylene nitriles, and elemental sulfur as the fundamental starting materials.

Synthesis of the Thieno[3,2-d]pyrimidine Core

The construction of the bicyclic core is a two-stage process: formation of the thiophene ring followed by annulation of the pyrimidine ring.

Stage 1: The Gewald Reaction - A Convergent Approach to 2-Aminothiophenes

The Gewald reaction is a one-pot, multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes.[4][5] This reaction is prized for its atom economy and operational simplicity, making it a cornerstone of thiophene synthesis.

Core Starting Materials:

  • A Carbonyl Compound: An aldehyde or a ketone possessing an α-methylene group.

  • An Active Methylene Nitrile: Typically an α-cyanoester (e.g., ethyl cyanoacetate) or malononitrile.

  • Elemental Sulfur (S₈): The sulfur source for the thiophene ring.

  • A Base Catalyst: A weak organic base, such as a secondary amine (e.g., diethylamine, morpholine), is required to facilitate the initial condensation.

Mechanism and Rationale: The reaction begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[5][6] Elemental sulfur is then attacked by the enolate of this intermediate, leading to a sulfurated species that subsequently undergoes intramolecular cyclization via attack on the nitrile group. A final tautomerization and aromatization yields the stable 2-aminothiophene product.[6][7] The choice of the initial carbonyl and nitrile starting materials directly dictates the substitution pattern on the resulting thiophene ring, offering a high degree of flexibility.

G cluster_0 Gewald Reaction Mechanism Start Ketone + α-Cyanoester Knoevenagel Knoevenagel Condensation Intermediate Start->Knoevenagel + Base SulfurAddition Sulfur Adduct Knoevenagel->SulfurAddition + S₈ Cyclized Cyclized Intermediate SulfurAddition->Cyclized Intramolecular Cyclization Product 2-Aminothiophene Cyclized->Product Tautomerization

Caption: Simplified workflow of the Gewald Reaction.

Stage 2: Pyrimidine Ring Annulation

The 2-aminothiophene-3-carboxylate synthesized via the Gewald reaction is the direct precursor to the thieno[3,2-d]pyrimidine core. The pyrimidine ring is typically formed through condensation with a one-carbon equivalent that provides the N-C-N backbone.

Core Starting Materials:

  • 2-Aminothiophene-3-carboxylate: The product from the Gewald reaction.

  • Cyclizing Agent: Urea (H₂NCONH₂) or formamide (HCONH₂) are the most common and cost-effective reagents.

Mechanism and Rationale: Heating the 2-aminothiophene derivative with urea results in a condensation reaction where the amino group acts as a nucleophile, attacking the carbonyl carbon of urea. Subsequent intramolecular cyclization with the loss of ammonia and water (or alcohol from the ester) leads to the formation of the thermodynamically stable fused aromatic system, yielding Thieno[3,2-d]pyrimidine-2,4-diol .[1][8] This diol exists predominantly in its tautomeric dione form.

Functionalization of the Core Structure

With the core scaffold in hand, the next phase involves the sequential introduction of the halogen atoms.

Dichlorination: Activating the Pyrimidine Ring

The hydroxyl (oxo) groups at the 2- and 4-positions are poor leaving groups. To enable subsequent nucleophilic substitution, they must be converted into a more labile group, typically chloride.

Core Reagents:

  • Phosphorus Oxychloride (POCl₃): The most widely used and effective chlorinating agent for this transformation.[1][8][9] It often serves as both the reagent and the solvent.

  • Tertiary Amine (optional): Additives like N,N-dimethylaniline or pyridine can be used to catalyze the reaction and neutralize the HCl byproduct.[10] A catalytic amount of DMF is also commonly used.

Mechanism and Rationale (Vilsmeier-Haack Type): The reaction of POCl₃ with the amide-like groups in the pyrimidinedione forms a highly electrophilic intermediate. In the presence of DMF, a Vilsmeier reagent (a chloroiminium ion) is formed, which is a potent electrophile that facilitates the chlorination process.[11][12][13] This robust reaction effectively converts the diol into 2,4-Dichlorothieno[3,2-d]pyrimidine , a key intermediate for further diversification.

Selective Dechlorination: Isolating the 2-Chloro Isomer

For the synthesis of the target molecule, the chlorine at the 4-position must be selectively removed while retaining the chlorine at the 2-position. This selectivity is achievable due to the higher intrinsic reactivity of the 4-position in many pyrimidine systems towards both nucleophilic attack and reduction.[14]

Core Reagents:

  • Hydrogen Gas (H₂): The reducing agent.

  • Palladium on Carbon (Pd/C): The standard catalyst for catalytic hydrogenation.[1]

  • Base: A non-nucleophilic base like sodium bicarbonate or N,N-Diisopropylethylamine (DIPEA) is often required to neutralize the HCl generated during the reduction.[1]

Rationale for Selectivity: The C4 position of the 2,4-dichloropyrimidine system is generally more electron-deficient and sterically accessible than the C2 position, rendering it more susceptible to catalytic reduction.[14] Careful control of reaction conditions (temperature, pressure, and reaction time) allows for the selective removal of the C4-Cl to yield 2-Chlorothieno[3,2-d]pyrimidine . Prolonged reaction times or more forcing conditions could lead to the undesired over-reduction and removal of both chlorine atoms.[1]

Regioselective Iodination: Completing the Synthesis

The final step is the introduction of iodine onto the electron-rich thiophene ring. This is an electrophilic aromatic substitution reaction.

Core Reagents:

  • N-Iodosuccinimide (NIS): A mild and efficient source of electrophilic iodine (I⁺). It is often preferred over molecular iodine due to its ease of handling and higher reactivity.

  • Solvent: A non-reactive aprotic solvent such as dichloromethane (DCM), chloroform, or acetonitrile is typically used.

Rationale for Regioselectivity: The thiophene ring is an electron-rich heterocycle that readily undergoes electrophilic substitution. In the thieno[3,2-d]pyrimidine system, the positions on the thiophene ring (positions 6 and 7) are activated. Computational and experimental studies on similar systems show that the 7-position (α-position relative to the thiophene sulfur, but not adjacent to the ring fusion) is often the most nucleophilic and sterically accessible site for electrophilic attack, leading to the desired 2-Chloro-7-iodothieno[3,2-d]pyrimidine .[15]

Summary of Key Starting Materials and Reagents

The following table summarizes the primary materials and reagents required for the synthetic sequence.

Synthetic Step Key Starting Material(s) Key Reagent(s) Intermediate/Product
Thiophene Formation Ketone/Aldehyde, Active Methylene NitrileElemental Sulfur (S₈), Morpholine2-Aminothiophene derivative
Pyrimidine Formation 2-Aminothiophene derivativeUrea or FormamideThieno[3,2-d]pyrimidine-2,4-diol
Dichlorination Thieno[3,2-d]pyrimidine-2,4-diolPhosphorus Oxychloride (POCl₃)2,4-Dichlorothieno[3,2-d]pyrimidine
Selective Dechlorination 2,4-Dichlorothieno[3,2-d]pyrimidineH₂, Palladium on Carbon (Pd/C)2-Chlorothieno[3,2-d]pyrimidine
Iodination 2-Chlorothieno[3,2-d]pyrimidineN-Iodosuccinimide (NIS)2-Chloro-7-iodothieno[3,2-d]pyrimidine

Detailed Experimental Protocols

Disclaimer: These are representative protocols and should be adapted and optimized based on specific substrates and laboratory conditions. All work should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 6.1: Synthesis of Thieno[3,2-d]pyrimidine-2,4-diol
  • Gewald Reaction: To a stirred solution of the starting ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq) followed by morpholine (1.2 eq).

  • Heat the mixture to reflux (approx. 80 °C) for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour into ice-water.

  • Filter the resulting precipitate, wash with cold water and ethanol, and dry to yield the intermediate 2-aminothiophene-3-carboxylate.

  • Cyclization: Combine the 2-aminothiophene-3-carboxylate (1.0 eq) and urea (3.0 eq).

  • Heat the mixture neat (without solvent) to 180-190 °C for 2-3 hours.[8]

  • Cool the solidified melt, triturate with hot water, and then acidify with dilute HCl to pH 5-6.

  • Filter the precipitate, wash thoroughly with water, and dry to afford Thieno[3,2-d]pyrimidine-2,4-diol.

Protocol 6.2: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
  • To a round-bottom flask, add Thieno[3,2-d]pyrimidine-2,4-diol (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 vol eq) and a catalytic amount of DMF (0.1 eq).[8]

  • Heat the mixture to reflux (approx. 110-120 °C) for 3-5 hours until the reaction is complete (monitored by TLC).[8]

  • Cool the reaction mixture and carefully remove excess POCl₃ under reduced pressure.

  • Very slowly and cautiously pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with solid sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2,4-Dichlorothieno[3,2-d]pyrimidine.

Protocol 6.3: Synthesis of 2-Chloro-7-iodothieno[3,2-d]pyrimidine
  • Selective Dechlorination: Dissolve 2,4-Dichlorothieno[3,2-d]pyrimidine (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Add a base such as DIPEA (1.5 eq) followed by 10% Pd/C catalyst (5-10 mol%).[1]

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

  • Stir vigorously at room temperature for 8-16 hours, monitoring carefully by TLC or LC-MS to avoid over-reduction.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst, washing with the solvent.

  • Concentrate the filtrate to obtain crude 2-Chlorothieno[3,2-d]pyrimidine, which can be purified by column chromatography if necessary.

  • Iodination: Dissolve the 2-Chlorothieno[3,2-d]pyrimidine (1.0 eq) in chloroform or DCM.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) in one portion.

  • Stir the reaction at room temperature for 2-4 hours, protecting from light.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NIS/iodine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product, 2-Chloro-7-iodothieno[3,2-d]pyrimidine.

Conclusion

The synthesis of 2-Chloro-7-iodothieno[3,2-d]pyrimidine is a strategic, multi-step process that relies on a foundation built from simple, accessible starting materials. The power of the Gewald reaction provides a convergent and flexible entry to the requisite 2-aminothiophene precursor. Subsequent transformations, including pyrimidine annulation, Vilsmeier-Haack type dichlorination, selective catalytic dechlorination, and regioselective electrophilic iodination, are all guided by fundamental principles of heterocyclic reactivity. A thorough understanding of the causality behind each step and the choice of starting materials is essential for researchers aiming to utilize this versatile scaffold in the development of novel therapeutics.

References

  • [Anonymous]. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available from: [Link]

  • [Anonymous]. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available from: [Link]

  • [Anonymous]. Liquid-phase catalytic hydrogenation of 3,4-dichloronitrobenzene over Pt/C catalyst under gradient-free flow conditions in the presence of pyridine - ResearchGate. Available from: [Link]

  • [Anonymous]. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed. Available from: [Link]

  • [Anonymous]. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC - PubMed Central. Available from: [Link]

  • [Anonymous]. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC. Available from: [Link]

  • [Anonymous]. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. Available from: [Link]

  • [Anonymous]. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • [Anonymous]. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - NIH. Available from: [Link]

  • [Anonymous]. An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Available from: [Link]

  • [Anonymous]. REGIOSELECTIVITY OF ALKYLATION REACTION OF 2-OXO-(THIO)-3-PHENYL-THIENO[2,3-d]PYRIMIDINONES | Request PDF - ResearchGate. Available from: [Link]

  • [Anonymous]. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available from: [Link]

  • [Anonymous]. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

  • [Anonymous]. The investigations of the methods for the reduction of chloroyrimidines - Oregon State University. Available from: [Link]

  • [Anonymous]. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate. Available from: [Link]

  • [Anonymous]. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC - NIH. Available from: [Link]

  • [Anonymous]. Vilsmeier–Haack reaction - Wikipedia. Available from: [Link]

  • [Anonymous]. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. Available from: [Link]

  • [Anonymous]. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads - MDPI. Available from: [Link]

  • [Anonymous]. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available from: [Link]

  • [Anonymous]. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates - MDPI. Available from: [Link]

  • [Anonymous]. Gewald reaction - Wikipedia. Available from: [Link]

  • [Anonymous]. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • [Anonymous]. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available from: [Link]

  • [Anonymous]. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC - PubMed Central. Available from: [Link]

  • [Anonymous]. 2,4-Dichloro-thieno[3,2-d]-pyrimidine 16234-14-3 - Hangzhou Longshine Bio-Tech. Available from: [Link]

Sources

A Technical Guide to the Strategic Functionalization of 2-Chloro-7-iodothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chloro-7-iodothieno[3,2-d]pyrimidine scaffold is a cornerstone in contemporary medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors. Its value lies in the differential reactivity of its two halogen substituents, which allows for precise, sequential, and regioselective chemical modifications. This guide provides an in-depth analysis of the reactivity of this heterocyclic core, focusing on the principles that govern site-selectivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. By understanding the electronic and steric factors at play, researchers can strategically design synthetic routes to novel and complex molecular architectures. This document serves as a technical resource, offering not only theoretical explanations but also practical, field-proven experimental protocols.

Introduction: The Strategic Importance of the Thieno[3,2-d]pyrimidine Core

The thieno[3,2-d]pyrimidine nucleus is a "privileged scaffold" in drug discovery, most notably for its role in the development of potent kinase inhibitors, such as those targeting Focal Adhesion Kinase (FAK)[1][2][3]. The strategic placement of two different halogens—a chloro group at the 2-position and an iodo group at the 7-position—on this scaffold provides a versatile platform for molecular elaboration. The significant difference in the reactivity of the C-I and C-Cl bonds is the key to its utility, enabling a predictable and stepwise introduction of various substituents. This controlled approach is paramount in constructing libraries of analogues for structure-activity relationship (SAR) studies.

This guide will dissect the reactivity of 2-chloro-7-iodothieno[3,2-d]pyrimidine, focusing on the chemoselective transformations that are most relevant to drug development professionals. We will explore the underlying principles of this differential reactivity and provide detailed methodologies for key synthetic transformations.

The Principle of Regioselective Reactivity

The synthetic utility of 2-chloro-7-iodothieno[3,2-d]pyrimidine is rooted in the distinct chemical behavior of its two halogenated positions. This differential reactivity is primarily governed by two factors:

  • Bond Strength: The Carbon-Iodine (C-I) bond is weaker than the Carbon-Chlorine (C-Cl) bond. This makes the C-I bond more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-determining step in many cross-coupling reactions.

  • Electronic Effects: The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This electronic nature influences the reactivity of the substituent positions. The C2 and C4 positions of the pyrimidine ring are particularly electron-poor, which has implications for both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions[4][5].

In the context of palladium-catalyzed cross-coupling reactions, the C-I bond at the 7-position is overwhelmingly more reactive than the C-Cl bond at the 2-position. This allows for selective functionalization at the C7 position while leaving the C2-chloro group intact for subsequent modifications.

Palladium-Catalyzed Cross-Coupling Reactions: A Stepwise Approach

The differential reactivity of the C-I and C-Cl bonds enables a robust and predictable stepwise functionalization strategy. The more labile C-I bond at the 7-position can be selectively targeted in a variety of palladium-catalyzed cross-coupling reactions under relatively mild conditions. The less reactive C-Cl bond at the 2-position can then be functionalized in a subsequent step, often requiring more forcing conditions or specialized catalyst systems.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, and on the 2-chloro-7-iodothieno[3,2-d]pyrimidine scaffold, it proceeds with high regioselectivity at the C7 position.

Causality of Experimental Choices:

  • Catalyst: A standard Pd(0) catalyst such as Pd(PPh₃)₄ is typically sufficient for the activation of the C-I bond. The use of more sophisticated catalysts is generally not required for this initial, highly favorable coupling.

  • Base: A moderately strong base like sodium carbonate or potassium carbonate is used to facilitate the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is commonly employed to dissolve both the organic substrate and the inorganic base.

Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling

PositionReactantCatalystBaseSolventTemperature (°C)Yield (%)
C7Arylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100>90
C2Arylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100-12070-85

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C7

  • To a reaction vessel, add 2-chloro-7-iodothieno[3,2-d]pyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of dioxane and water (4:1 v/v).

  • Add Pd(PPh₃)₄ (0.05 eq.).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Diagram 1: Stepwise Suzuki-Miyaura Coupling Workflow

G cluster_0 Step 1: C7-Arylation cluster_1 Step 2: C2-Arylation A 2-Chloro-7-iodothieno[3,2-d]pyrimidine C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C A->C B Arylboronic Acid B->C D 2-Chloro-7-arylthieno[3,2-d]pyrimidine C->D F Pd(dppf)Cl₂, Cs₂CO₃ Dioxane/H₂O, 110°C D->F E Arylboronic Acid E->F G 2,7-Diarylthieno[3,2-d]pyrimidine F->G

Caption: Sequential Suzuki-Miyaura coupling on the thienopyrimidine core.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling allows for the introduction of alkyne functionalities, which are valuable for further transformations or as structural elements in their own right. Similar to the Suzuki coupling, this reaction demonstrates high selectivity for the C7 position.

Causality of Experimental Choices:

  • Catalyst System: The Sonogashira reaction typically employs a dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base: A mild amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is used, which also often serves as the solvent.

Experimental Protocol: Selective Sonogashira Coupling at C7

  • Dissolve 2-chloro-7-iodothieno[3,2-d]pyrimidine (1.0 eq.) and the terminal alkyne (1.5 eq.) in a mixture of THF and triethylamine (2:1 v/v).

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add PdCl₂(PPh₃)₂ (0.03 eq.) and CuI (0.06 eq.).

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the amine salt and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a crucial transformation for the synthesis of many biologically active molecules, enabling the formation of carbon-nitrogen bonds. The regioselective amination of 2-chloro-7-iodothieno[3,2-d]pyrimidine at the C7 position can be achieved with high efficiency.

Causality of Experimental Choices:

  • Ligand: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. For the reactive C-I bond, a relatively simple ligand like triphenylphosphine may suffice, but more electron-rich and bulky ligands such as Xantphos or RuPhos often provide better results, especially with less reactive amines.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle.

Table 2: Representative Conditions for Regioselective Buchwald-Hartwig Amination

PositionReactantCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
C7Primary/Secondary AminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10085-95
C2Primary/Secondary AminePd₂(dba)₃ / RuPhosNaOtBuToluene110-13060-80

Diagram 2: Buchwald-Hartwig Amination Pathway

G A 2-Chloro-7-iodothieno [3,2-d]pyrimidine C Pd₂(dba)₃ / Ligand Base, Solvent, Heat A->C B Amine (R₂NH) B->C D 2-Chloro-7-aminothieno [3,2-d]pyrimidine C->D

Caption: General workflow for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

While the C2-chloro group is less reactive in palladium-catalyzed reactions, its position adjacent to a pyrimidine nitrogen activates it towards nucleophilic aromatic substitution (SNAr)[4][5]. This provides an alternative and often complementary strategy for functionalization.

Causality of Experimental Choices:

  • Nucleophile: Strong nucleophiles such as alkoxides, thiolates, and secondary amines can displace the chloride at the C2 position. The reaction is typically favored by electron-withdrawing groups on the pyrimidine ring, which is the case for the thieno[3,2-d]pyrimidine system.

  • Conditions: SNAr reactions often require elevated temperatures and a polar aprotic solvent like DMF or DMSO to facilitate the formation of the Meisenheimer complex intermediate.

Experimental Protocol: SNAr with a Secondary Amine at C2

  • In a sealed tube, dissolve the 7-substituted-2-chlorothieno[3,2-d]pyrimidine (1.0 eq.) in DMSO.

  • Add the secondary amine (2.0-3.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • Heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and pour into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion: A Versatile Scaffold for Drug Discovery

The 2-chloro-7-iodothieno[3,2-d]pyrimidine core offers a predictable and versatile platform for the synthesis of complex, biologically active molecules. The pronounced difference in reactivity between the C7-iodo and C2-chloro positions allows for a highly regioselective and stepwise functionalization strategy. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, proceed with high fidelity at the C7 position under relatively mild conditions. The less reactive C2-chloro group can then be functionalized through either more forcing cross-coupling conditions or via nucleophilic aromatic substitution. A thorough understanding of these reactivity principles is essential for medicinal chemists to efficiently explore the chemical space around this important scaffold and to accelerate the discovery of new therapeutic agents.

References

  • Comptes Rendus Chimie. (2019). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • Molecules. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Nucleosides, Nucleotides & Nucleic Acids. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. [Link]

  • European Journal of Medicinal Chemistry. (2020). Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors. [Link]

  • Molecules. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Comptes Rendus Chimie. (2019). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • Journal of the American Chemical Society. (2021). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

  • Synlett. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • Journal of the American Chemical Society. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. [Link]

  • European Journal of Organic Chemistry. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. [Link]

  • Journal of Medicinal Chemistry. (2021). Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. [Link]

  • TheraIndx Lifesciences. (2021). Identification of Thieno[3,2-d]pyrimidine derivatives as dual FAK and FLT-3 Inhibitors. [Link]

Sources

Spectroscopic Characterization of 2-Chloro-7-iodothieno[3,2-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its structural resemblance to purine has made it a valuable building block for the development of a wide range of biologically active molecules, including kinase inhibitors and anticancer agents. The specific substitution pattern of 2-Chloro-7-iodothieno[3,2-d]pyrimidine, featuring a chloro group at the 2-position and an iodo group at the 7-position, offers unique opportunities for further chemical modifications through cross-coupling and nucleophilic substitution reactions, making it a versatile intermediate in drug discovery and organic electronics.

This guide provides an in-depth analysis of the expected spectroscopic characteristics of 2-Chloro-7-iodothieno[3,2-d]pyrimidine, offering a foundational understanding for researchers working with this and related compounds.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is crucial for interpreting spectroscopic data.

Caption: Molecular structure and IUPAC numbering of 2-Chloro-7-iodothieno[3,2-d]pyrimidine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups causing an upfield shift (lower ppm). Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals, with the coupling constant (J) providing information about the connectivity of atoms.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H48.8 - 9.2s-The pyrimidine proton at C4 is expected to be significantly deshielded due to the two adjacent nitrogen atoms, resulting in a downfield chemical shift. Data for the parent 2-chlorothieno[3,2-d]pyrimidine shows this proton at ~9.1 ppm.
H67.5 - 7.9s-The proton on the thiophene ring is expected to appear as a singlet. The electron-withdrawing nature of the fused pyrimidine ring and the adjacent iodine atom will cause a downfield shift compared to simple thiophenes.

Interpretation and Causality:

The ¹H NMR spectrum of 2-Chloro-7-iodothieno[3,2-d]pyrimidine is predicted to be simple, exhibiting two singlets in the aromatic region.

  • H4 (Pyrimidine Proton): The proton at the C4 position is flanked by two electronegative nitrogen atoms within the pyrimidine ring. This environment leads to significant deshielding, pushing its resonance to a very downfield region, likely between 8.8 and 9.2 ppm. This is consistent with data from related thieno[3,2-d]pyrimidines. For instance, the H4 proton in 4-chlorothieno[3,2-d]pyrimidine appears at 9.06 ppm.[1]

  • H6 (Thiophene Proton): The chemical shift of the H6 proton on the thiophene ring is influenced by both the electron-withdrawing pyrimidine ring and the neighboring iodine atom. Iodine's anisotropic effect and moderate electron-withdrawing nature will contribute to a downfield shift. This proton is expected to resonate in the range of 7.5 - 7.9 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-7-iodothieno[3,2-d]pyrimidine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe for the specific solvent.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a standard pulse sequence for ¹H acquisition.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals and determine the chemical shifts and coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms. Carbons in aromatic and heteroaromatic rings typically resonate in the downfield region (100-170 ppm).

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2150 - 155Attached to a chlorine atom and two nitrogen atoms, this carbon will be significantly deshielded.
C4155 - 160Part of the pyrimidine ring and adjacent to two nitrogen atoms, expected to be in a similar range to C2.
C4a120 - 125A bridgehead carbon, its chemical shift will be influenced by the fusion of the two rings.
C5a160 - 165A bridgehead carbon within the pyrimidine ring, adjacent to a nitrogen atom.
C6135 - 140The carbon bearing a proton in the thiophene ring.
C785 - 95The carbon attached to the iodine atom will experience a significant upfield shift due to the heavy atom effect of iodine.

Interpretation and Causality:

The predicted ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the aromatic scaffold.

  • Pyrimidine Carbons (C2, C4, C5a): These carbons are part of the electron-deficient pyrimidine ring and are adjacent to nitrogen atoms, leading to significant downfield shifts. C2, being directly attached to the electronegative chlorine atom, is expected to be highly deshielded.

  • Thiophene Carbons (C6, C7): The chemical shifts of the thiophene carbons will be influenced by the fused pyrimidine ring and the halogen substituents. A key feature will be the upfield shift of C7 , the carbon directly bonded to the iodine atom. This is a well-documented "heavy atom effect" where the large electron cloud of iodine induces a shielding effect on the attached carbon.

  • Bridgehead Carbons (C4a, C5a): The chemical shifts of these carbons will be intermediate and influenced by their position at the fusion of the two heterocyclic rings.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation pattern provides valuable structural information. The presence of isotopes, such as ³⁵Cl/³⁷Cl, results in characteristic isotopic patterns in the mass spectrum.

Predicted Mass Spectrometry Data:

IonPredicted m/zRelative AbundanceInterpretation
[M]⁺˙296/298~3:1Molecular ion peak showing the characteristic isotopic pattern for one chlorine atom.
[M-Cl]⁺261ModerateLoss of a chlorine radical.
[M-I]⁺169/171ModerateLoss of an iodine radical, will also show the chlorine isotopic pattern.
[C₅H₂N₂S]⁺˙122PossibleFragment resulting from the loss of both halogens.

Interpretation and Causality:

The mass spectrum of 2-Chloro-7-iodothieno[3,2-d]pyrimidine is expected to show a prominent molecular ion peak.

  • Molecular Ion ([M]⁺˙): The molecular ion will appear as a cluster of peaks due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The most abundant peak in this cluster will be at m/z 296 (for the molecule containing ³⁵Cl), with a smaller peak at m/z 298 (for the molecule containing ³⁷Cl) with approximately one-third the intensity.

  • Fragmentation Pattern: Fragmentation is likely to proceed through the loss of the halogen substituents. The loss of an iodine radical is a favorable process, leading to a significant fragment at m/z 169/171. The loss of a chlorine radical would result in a fragment at m/z 261. Subsequent fragmentation of the heterocyclic core is also possible.

G M [M]+• m/z 296/298 M_Cl [M-Cl]+ m/z 261 M->M_Cl - Cl• M_I [M-I]+ m/z 169/171 M->M_I - I• Core [C₅H₂N₂S]+• m/z 122 M_Cl->Core - I• M_I->Core - Cl•

Caption: Predicted major fragmentation pathways for 2-Chloro-7-iodothieno[3,2-d]pyrimidine in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to deduce the fragmentation pathways and confirm the structure.

Conclusion

While direct experimental data for 2-Chloro-7-iodothieno[3,2-d]pyrimidine remains elusive in the reviewed literature, a comprehensive spectroscopic profile can be reliably predicted. The ¹H NMR is expected to show two singlets in the aromatic region, and the ¹³C NMR will be characterized by the upfield shift of the iodine-bearing carbon. The mass spectrum will be defined by its characteristic isotopic pattern for chlorine and fragmentation through the loss of the halogen substituents. This guide provides a robust framework for the identification and characterization of this important synthetic intermediate, empowering researchers in their synthetic and medicinal chemistry endeavors. It is strongly recommended that these predictions be verified with experimental data upon synthesis of the compound.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-Depth Technical Guide to the Solubility of 2-Chloro-7-iodothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-7-iodothieno[3,2-d]pyrimidine, a key heterocyclic intermediate in contemporary drug discovery and materials science. Given the nascent stage of research into this specific molecule, this document synthesizes predictive methodologies with established experimental protocols to offer researchers, scientists, and drug development professionals a foundational understanding of its solubility profile. We delve into the molecular determinants of its solubility, present a predicted solubility matrix in common laboratory solvents, and provide a detailed, field-proven experimental workflow for its empirical determination. This guide is structured to empower researchers with the necessary knowledge to effectively handle, formulate, and utilize 2-Chloro-7-iodothieno[3,2-d]pyrimidine in a variety of research and development settings.

Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its rigid, planar structure and the presence of heteroatoms provide a versatile platform for the design of molecules that can interact with a wide range of biological targets. Notably, derivatives of this scaffold have shown promise as potent inhibitors of various kinases, making them highly valuable in the development of novel anticancer therapeutics.[1][2] The specific compound, 2-Chloro-7-iodothieno[3,2-d]pyrimidine, with its reactive chloro and iodo substituents, serves as a crucial building block for the synthesis of diverse libraries of thienopyrimidine derivatives through various cross-coupling reactions.[1]

A thorough understanding of the solubility of 2-Chloro-7-iodothieno[3,2-d]pyrimidine is paramount for its effective use. Solubility directly impacts critical aspects of drug development, including reaction kinetics in synthetic routes, purification strategies, formulation of dosing solutions for biological assays, and ultimately, the bioavailability of any resulting drug candidate.[3] This guide aims to address the current knowledge gap regarding the solubility of this important synthetic intermediate.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for 2-Chloro-7-iodothieno[3,2-d]pyrimidine is not yet widely available in the public domain, we can predict its solubility behavior based on its molecular structure and the known properties of analogous compounds.

Table 1: Physicochemical Properties of 2-Chloro-7-iodothieno[3,2-d]pyrimidine

PropertyValueSource
Molecular Formula C₆H₂ClIN₂S[4]
Molecular Weight 296.5 g/mol [4]
CAS Number 937657-37-3-
Appearance (Predicted) Off-white to pale yellow solidGeneral observation for similar compounds
Melting Point (Predicted) >150 °CBased on related heterocyclic structures

The presence of a fused aromatic ring system, a chloro group, and a heavy iodine atom contributes to a relatively high molecular weight and a rigid, planar structure. These factors generally lead to lower solubility in aqueous media due to the energetic penalty of disrupting the strong hydrogen-bonding network of water.[5] Conversely, the molecule is expected to exhibit better solubility in organic solvents, particularly polar aprotic solvents that can engage in dipole-dipole interactions.

Table 2: Predicted Solubility of 2-Chloro-7-iodothieno[3,2-d]pyrimidine in Common Laboratory Solvents at Ambient Temperature (20-25°C)

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticVery Slightly Soluble / Practically InsolubleHigh polarity of water and inability of the compound to form significant hydrogen bonds.
MethanolPolar ProticSlightly SolubleThe alkyl portion of methanol can interact with the heterocyclic core, but solubility is limited by the solvent's hydrogen bonding network. 2-chloropyrimidine shows some solubility in alcohol.[6]
EthanolPolar ProticSlightly to Sparingly SolubleSimilar to methanol, with slightly better solubility expected due to the larger alkyl group.
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble to Freely SolubleStrong dipole moment of DMSO can effectively solvate the polar regions of the molecule.
N,N-Dimethylformamide (DMF)Polar AproticSoluble to Freely SolubleSimilar to DMSO, DMF is a good solvent for many organic compounds.
AcetonitrilePolar AproticSparingly SolubleModerate polarity allows for some interaction, but likely less effective than DMSO or DMF.
Dichloromethane (DCM)NonpolarSparingly to Slightly SolubleCan solvate the molecule through van der Waals forces, but less effective for the polar functionalities.
Tetrahydrofuran (THF)Polar AproticSparingly to Slightly SolubleEthereal oxygen can interact with the molecule, but overall solvation capacity is moderate.
TolueneNonpolarSlightly Soluble / Very Slightly SolublePrimarily van der Waals interactions, expected to be a poor solvent.
HexanesNonpolarPractically InsolubleAliphatic nature makes it a very poor solvent for this polar heterocyclic compound.

Disclaimer: The solubility data presented in Table 2 are predictive and based on the analysis of structurally related compounds and general principles of solubility. Experimental verification is highly recommended.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data for 2-Chloro-7-iodothieno[3,2-d]pyrimidine, a systematic experimental approach is necessary. The "shake-flask" method is the gold-standard technique for determining the equilibrium solubility of poorly soluble compounds and is recommended for this purpose.[7][8]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is determined analytically. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Detailed Experimental Workflow

Materials and Equipment:

  • 2-Chloro-7-iodothieno[3,2-d]pyrimidine (solid)

  • Selected solvents (high purity, e.g., HPLC grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or thermostatted water bath with shaking capabilities

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-Chloro-7-iodothieno[3,2-d]pyrimidine (e.g., 10-20 mg) into a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of the chosen solvent (e.g., 1-2 mL) to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or a shaking water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment to determine the time to reach equilibrium is advisable.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[9]

    • Prepare a calibration curve using standard solutions of 2-Chloro-7-iodothieno[3,2-d]pyrimidine of known concentrations.

    • Determine the concentration of the dissolved compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validating System and Causality

This protocol incorporates self-validating steps. The presence of undissolved solid at the end of the equilibration period visually confirms that a saturated solution was achieved. The use of a validated analytical method with a calibration curve ensures the accuracy of the quantification. The choice of a 24-48 hour equilibration time is based on the principle that for most poorly soluble compounds, this duration is sufficient to reach a thermodynamic equilibrium between the solid and solution phases.[8]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 2-Chloro-7-iodothieno[3,2-d]pyrimidine.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess 2-Chloro-7-iodothieno[3,2-d]pyrimidine prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge sep1->sep2 quant1 Filter supernatant sep2->quant1 quant2 Dilute aliquot quant1->quant2 quant3 Analyze by HPLC/UV-Vis quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While direct experimental data on the solubility of 2-Chloro-7-iodothieno[3,2-d]pyrimidine remains to be published, this technical guide provides a robust framework for researchers working with this compound. The predicted solubility profile offers a valuable starting point for solvent selection in synthesis and biological screening. Furthermore, the detailed experimental protocol for the shake-flask method provides a reliable means to generate accurate solubility data, which is essential for advancing research and development involving this promising heterocyclic building block. As the scientific community continues to explore the potential of thieno[3,2-d]pyrimidine derivatives, a thorough understanding of their fundamental physicochemical properties, such as solubility, will be indispensable for unlocking their full therapeutic and technological potential.

References

  • Organic Syntheses. 2-chloropyrimidine. [Link]

  • Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. Prediction of drug solubility from molecular structure using a drug-like training set. [Link]

  • ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • PubMed. Preparation of a 7-arylthieno[3,2-d]pyrimidin-4-amine library. [Link]

  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • ResearchGate. Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. [Link]

  • PubMed. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level. [Link]

Sources

The Emergence of a Key Heterocycle: A Technical Guide to 2-Chloro-7-iodothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, bearing a structural resemblance to purines that renders it a privileged core for designing targeted therapeutics.[1] This guide delves into the discovery and history of a particularly strategic derivative, 2-Chloro-7-iodothieno[3,2-d]pyrimidine. While a singular "discovery" event for this specific molecule is not prominently documented in seminal literature, its existence and utility can be understood through the logical progression of synthetic strategies aimed at functionalizing the thieno[3,2-d]pyrimidine core. This document provides a comprehensive overview of the chemical rationale, a plausible synthetic pathway based on established methodologies, and the significance of this molecule as a versatile building block for drug discovery and development professionals.

The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The fusion of a thiophene and a pyrimidine ring creates the thieno[3,2-d]pyrimidine heterocycle, a structure that has garnered significant attention for its wide range of biological activities. Its structural analogy to the purine bases found in DNA and RNA allows it to interact with a variety of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of therapeutics.[2] The thieno[3,2-d]pyrimidine core has been successfully incorporated into numerous potent and selective kinase inhibitors.[3]

The strategic functionalization of this scaffold is paramount to modulating its pharmacological profile. The introduction of various substituents at different positions of the bicyclic system allows for the fine-tuning of properties such as target affinity, selectivity, solubility, and metabolic stability. Halogenation is a particularly powerful tool in this regard. A chlorine atom at the 2-position and an iodine atom at the 7-position, as in the title compound, offer orthogonal reactivity, enabling selective and sequential chemical modifications.

A Logical Pathway to 2-Chloro-7-iodothieno[3,2-d]pyrimidine

The synthesis of 2-Chloro-7-iodothieno[3,2-d]pyrimidine can be logically approached in a two-stage process: first, the construction of the 2-chlorothieno[3,2-d]pyrimidine core, followed by the regioselective iodination of the thiophene ring.

Stage 1: Synthesis of the 2-Chlorothieno[3,2-d]pyrimidine Precursor

A common and efficient route to the thieno[3,2-d]pyrimidine core begins with a substituted 3-aminothiophene derivative. This is then followed by the construction of the pyrimidine ring and subsequent chlorination. A key intermediate in this process is 2,4-dichlorothieno[3,2-d]pyrimidine, which can be selectively de-chlorinated to afford 2-chlorothieno[3,2-d]pyrimidine. The 2,4-dichloro derivative is a versatile intermediate for introducing various functionalities at the 4-position through nucleophilic aromatic substitution.[4][5]

The synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine typically involves the cyclization of a 3-aminothiophene-2-carboxylate with a source of the pyrimidine ring, followed by chlorination.[4]

Logical Workflow for the Synthesis of 2-Chlorothieno[3,2-d]pyrimidine

G cluster_0 Stage 1: Precursor Synthesis A 3-Aminothiophene-2-carboxylate C Thieno[3,2-d]pyrimidin-2,4-dione A->C Cyclization B Urea or Isocyanate B->C E 2,4-Dichlorothieno[3,2-d]pyrimidine C->E Chlorination D POCl3 D->E G 2-Chlorothieno[3,2-d]pyrimidine E->G Selective Dechlorination F Selective Dechlorination (e.g., H2, Pd/C) F->G

Caption: A plausible synthetic pathway to 2-Chlorothieno[3,2-d]pyrimidine.

Stage 2: Regioselective Iodination

With the 2-chlorothieno[3,2-d]pyrimidine precursor in hand, the next critical step is the introduction of an iodine atom at the 7-position of the thiophene ring. Electrophilic aromatic substitution is the most common method for the halogenation of thiophenes.[6] The thiophene ring is generally more susceptible to electrophilic attack than the pyrimidine ring, which is electron-deficient. The precise position of substitution on the thiophene ring is directed by the existing substituents and the inherent reactivity of the ring positions.

For the thieno[3,2-d]pyrimidine system, the 7-position is a favorable site for electrophilic attack. The iodination can be achieved using molecular iodine in the presence of an oxidizing agent or by employing a more reactive iodinating agent such as N-iodosuccinimide (NIS).

Detailed Experimental Protocols (Proposed)

While a specific, peer-reviewed synthesis of 2-Chloro-7-iodothieno[3,2-d]pyrimidine is not readily found in the surveyed literature, the following protocols are proposed based on well-established and frequently cited methods for analogous chemical transformations.

Protocol 1: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine

This protocol is adapted from established procedures for the synthesis of the dichloro intermediate.[4]

Materials and Reagents:

ReagentSupplierPurity
Thieno[3,2-d]pyrimidine-2,4-dioneCommercially available>95%
Phosphorus oxychloride (POCl3)Sigma-Aldrich>99%
N,N-DimethylanilineAcros Organics>99%
Dichloromethane (DCM)Fisher ScientificACS Grade
Saturated sodium bicarbonate solutionIn-house preparation-
Anhydrous magnesium sulfateVWR Chemicals-

Procedure:

  • To a stirred suspension of thieno[3,2-d]pyrimidine-2,4-dione (1.0 eq) in phosphorus oxychloride (10.0 eq), add N,N-dimethylaniline (1.2 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichlorothieno[3,2-d]pyrimidine.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.

Protocol 2: Proposed Synthesis of 2-Chloro-7-iodothieno[3,2-d]pyrimidine

This proposed protocol for the iodination of 2-chlorothieno[3,2-d]pyrimidine is based on standard electrophilic iodination methods for thiophene and its derivatives.[7]

Materials and Reagents:

ReagentSupplierPurity
2-Chlorothieno[3,2-d]pyrimidineSynthesized as per Protocol 1>98%
N-Iodosuccinimide (NIS)Alfa Aesar>98%
Acetonitrile (ACN)J.T. BakerHPLC Grade
Dichloromethane (DCM)Fisher ScientificACS Grade
Sodium thiosulfate solution (10%)In-house preparation-
Anhydrous sodium sulfateVWR Chemicals-

Procedure:

  • Dissolve 2-chlorothieno[3,2-d]pyrimidine (1.0 eq) in acetonitrile (20 mL/g) in a round-bottom flask protected from light.

  • Add N-iodosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-Chloro-7-iodothieno[3,2-d]pyrimidine.

Self-Validation: The success of each step should be validated by standard analytical techniques. TLC or LC-MS should be used to monitor reaction progress. The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

The Strategic Importance of 2-Chloro-7-iodothieno[3,2-d]pyrimidine

The title compound is a highly valuable intermediate due to the differential reactivity of its two halogen substituents.

  • The 2-Chloro group: The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of amine, alcohol, and thiol-containing fragments. This position is often crucial for establishing key interactions with the hinge region of kinases.

  • The 7-Iodo group: The iodine atom on the thiophene ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck couplings. This enables the introduction of diverse aryl, heteroaryl, and alkyl groups, which can be used to explore the solvent-exposed regions of a protein's binding site, thereby enhancing potency and selectivity.

Logical Workflow for the Functionalization of 2-Chloro-7-iodothieno[3,2-d]pyrimidine

G A 2-Chloro-7-iodothieno[3,2-d]pyrimidine E 7-Aryl-2-chlorothieno[3,2-d]pyrimidine A->E C-C bond formation at C7 F 7-Alkynyl-2-chlorothieno[3,2-d]pyrimidine A->F C-C bond formation at C7 G 2-Amino-7-iodothieno[3,2-d]pyrimidine A->G C-N bond formation at C2 B Suzuki Coupling (ArB(OH)2, Pd catalyst) B->E C Sonogashira Coupling (Alkyne, Pd/Cu catalyst) C->F D Nucleophilic Aromatic Substitution (R-NH2) D->G

Sources

The Thieno[3,2-d]pyrimidine Core: A Technical Guide to Scaffold Significance and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[3,2-d]pyrimidine core represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical bioisostere for purine (adenine) and quinazoline ring systems.[1] Its significance lies in its ability to mimic the ATP-binding motif of kinases while offering distinct solubility profiles, metabolic stability, and vectors for substitution that differ from its benzo-fused counterparts.

This guide provides a technical deep-dive into the synthesis, structural activity relationships (SAR), and therapeutic applications of this core, with a specific focus on its role in kinase inhibition (PI3K, EGFR, CDK) and emerging anti-infective modalities.

Structural Architecture & Bioisosterism

The Scaffold Hopping Rationale

The thieno[3,2-d]pyrimidine system fuses a thiophene ring with a pyrimidine ring.[2] In drug design, it is frequently employed to replace quinazoline or purine cores.

  • Electronic Distribution: The thiophene sulfur atom is less electronegative than the nitrogen in purines or the carbon in the benzene ring of quinazolines, altering the dipole moment and lipophilicity (LogP).

  • H-Bonding Potential: The core typically presents a "hinge-binding" motif essential for Type I kinase inhibitors. The N1 and N3 atoms of the pyrimidine ring often serve as hydrogen bond acceptors, while substituents at C4 (often amino groups) act as donors.

  • Metabolic Stability: The thiophene ring is generally resistant to oxidative metabolism compared to electron-rich phenyl rings, though S-oxidation can occur under specific conditions.

Numbering and Functional Vectors

The standard numbering system is critical for SAR discussion:

  • C2 & C4: Primary sites for nucleophilic substitution (S_NAr) or palladium-catalyzed couplings. C4 is the "head" region often buried in the ATP pocket.

  • C6 & C7: Located on the thiophene ring. C6 is a strategic vector for reaching into the solvent-exposed region or the "gatekeeper" pocket of kinases.

Synthetic Masterclass: Construction and Functionalization

The most robust route to the thieno[3,2-d]pyrimidine core is the Gewald Reaction followed by cyclization. This pathway is preferred for its modularity, allowing diverse substituents to be introduced early in the synthesis.

Synthetic Pathway Visualization

The following diagram outlines the "Gewald-Cyclization-Functionalization" strategy.

ThienoPyrimidineSynthesis Start Ketone/Aldehyde + Activated Nitrile Gewald Gewald Reaction (S8, Base) Start->Gewald Intermediate 2-Aminothiophene-3-carboxylate Gewald->Intermediate Ring Formation Cyclization Cyclization (Formamide/Formic Acid) Intermediate->Cyclization Core Thieno[3,2-d]pyrimidin-4(3H)-one Cyclization->Core Pyrimidine Fusion Chlorination Chlorination (POCl3) Core->Chlorination ChloroCore 4-Chloro-thieno[3,2-d]pyrimidine Chlorination->ChloroCore Activation SNAr S_NAr / Suzuki (R-NH2 / Ar-B(OH)2) ChloroCore->SNAr Final Functionalized Inhibitor (e.g., GDC-0941) SNAr->Final C4 Substitution

Caption: Modular synthesis of thieno[3,2-d]pyrimidine via Gewald reaction and subsequent C4 functionalization.

Validated Experimental Protocol: Core Synthesis

Objective: Synthesis of 4-chlorothieno[3,2-d]pyrimidine (Key Intermediate).

Step 1: Gewald Reaction (2-Aminothiophene Formation)

  • Reagents: Suspend sulfur powder (1.0 eq) in ethanol. Add methyl cyanoacetate (1.0 eq) and the appropriate ketone/aldehyde (1.0 eq).

  • Catalysis: Add morpholine or diethylamine (1.0 eq) dropwise. Caution: Exothermic.

  • Reaction: Reflux for 3–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

  • Validation: Confirm structure via ^1H NMR (Characteristic NH2 broad singlet at ~7.0 ppm).

Step 2: Pyrimidine Ring Closure

  • Reagents: Mix the 2-aminothiophene intermediate with formamide (excess, acts as solvent and reagent).

  • Reaction: Heat to 180°C for 4–6 hours.

  • Workup: Cool and pour into ice water. The solid thieno[3,2-d]pyrimidin-4(3H)-one precipitates. Filter and dry.

Step 3: Chlorination (Activation)

  • Reagents: Suspend the pyrimidinone in POCl_3 (excess).

  • Reaction: Reflux for 3 hours. The solution should become clear.

  • Workup: Remove excess POCl_3 under reduced pressure. Pour residue onto crushed ice (carefully!). Extract with DCM.

  • Validation: ^1H NMR lacks the NH signal; MS shows characteristic chlorine isotope pattern (M/M+2 ratio ~3:1).

Medicinal Chemistry & SAR: Kinase Targeting

The thieno[3,2-d]pyrimidine core is a proven scaffold for Type I ATP-competitive inhibitors.

Binding Mode Logic
  • Hinge Interaction: The N1 nitrogen typically accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Val, Leu). The C4-substituent (often an amine) donates a hydrogen bond to the hinge carbonyl.

  • Ribose Pocket: Substituents at C2 or C7 can be directed toward the ribose binding pocket or the solvent front to tune solubility.

  • Selectivity Filter: The C6 position on the thiophene ring allows vectors that project into the "selectivity pocket" or gatekeeper region, differentiating between kinase isoforms (e.g., PI3K

    
     vs PI3K
    
    
    
    ).
SAR Visualization: The GDC-0941 Case

GDC-0941 (Pictilisib) exemplifies the optimization of this core for PI3K inhibition.

SAR_Logic Core Thieno[3,2-d]pyrimidine Core N1: Hinge Acceptor C4: Hinge Donor Vector C6: Solvent/Selectivity Vector Indazole Indazole Moiety (C2) Binds in Affinity Pocket Core:N1->Indazole SAR Link Morpholine Morpholine (C4) Hinge Interaction Core:C4->Morpholine Substitution Piperazine Sulfonyl-Piperazine (C6) Solubility & Selectivity Core:C6->Piperazine Substitution

Caption: Structural dissection of GDC-0941 showing functional vectors on the thieno[3,2-d]pyrimidine core.

Quantitative Data: Therapeutic Efficacy

Case Study: GDC-0941 (Pictilisib)

GDC-0941 demonstrates the potency achievable with this scaffold. It is a pan-PI3K inhibitor with high selectivity against other kinase families.

Table 1: PI3K Isoform Selectivity Profile of GDC-0941

Target IsoformIC50 (nM)Biological Relevance
PI3K

(p110

)
3 Key driver in solid tumors (breast, lung)
PI3K

(p110

)
3 Hematological malignancies
PI3K

(p110

)
33Modest selectivity (11-fold)
PI3K

(p110

)
75Modest selectivity (25-fold)
mTOR580High selectivity (>100-fold vs PI3K

)

Data Source: Folkes et al., J. Med.[3] Chem. 2008 [Citation 1].

Emerging Applications: Antiviral & Antimicrobial

Beyond kinases, the scaffold shows promise in infectious diseases.

  • Antimalarial: Derivatives with triazole substituents at C4 show sub-micromolar activity against P. falciparum.[2]

  • Antibacterial: Thieno[2,3-d]pyrimidines (isomeric to [3,2-d]) have shown activity against MRSA by targeting bacterial kinases or auxiliary proteins.

Future Outlook

The thieno[3,2-d]pyrimidine core is evolving beyond simple inhibition:

  • PROTACs: The scaffold is being used as the "warhead" ligand for Proteolysis Targeting Chimeras, linking kinase inhibitors to E3 ligases for protein degradation.

  • Covalent Inhibitors: Introduction of acrylamide "warheads" at C6 or C7 allows for irreversible binding to cysteines in the ATP pocket (e.g., targeting EGFR T790M).

References

  • The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 2008.[4]

  • Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor. MedChemExpress Product Monograph.

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules (PMC), 2022.

  • Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. European Journal of Medicinal Chemistry, 2023.

  • Definition of PI3K inhibitor GDC-0941 bismesylate. NCI Drug Dictionary.

Sources

Methodological & Application

Mastering the Sequential Functionalization of 2-Chloro-7-iodothieno[3,2-d]pyrimidine: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a cornerstone in the design of kinase inhibitors and other therapeutic agents targeting ATP-binding sites.[1] The strategic di-functionalization of this core at the 2 and 7 positions allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.[2]

This guide provides a comprehensive overview and detailed protocols for the selective palladium-catalyzed cross-coupling reactions on 2-Chloro-7-iodothieno[3,2-d]pyrimidine. The inherent reactivity differences between the C-I and C-Cl bonds offer a powerful handle for sequential and site-selective functionalization, making this substrate an invaluable building block for creating diverse libraries of novel compounds.

The Principle of Site-Selective Reactivity

The successful sequential functionalization of 2-Chloro-7-iodothieno[3,2-d]pyrimidine hinges on the differential reactivity of the two halogen atoms in palladium-catalyzed cross-coupling reactions. The general order of reactivity for carbon-halogen bonds in the crucial oxidative addition step of the catalytic cycle is C-I > C-Br > C-Cl.[2] This principle allows for the selective reaction at the more labile C7-I bond under milder conditions, leaving the C2-Cl bond intact for a subsequent, typically more forcing, cross-coupling reaction.

G cluster_0 Palladium(0) Catalytic Cycle Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-R' Reductive_Elimination->Product Pd(II)_Complex->Transmetalation R'-M

Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Part 1: Selective C-7 Functionalization via Suzuki and Sonogashira Coupling

The initial functionalization is directed at the highly reactive C-7 iodo position. Both Suzuki-Miyaura and Sonogashira couplings are highly effective for this transformation.

Suzuki-Miyaura Coupling at the C-7 Position

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron reagent and an organic halide.[3] For the selective arylation or vinylation at the C-7 position of 2-Chloro-7-iodothieno[3,2-d]pyrimidine, a variety of palladium catalysts and conditions can be employed.

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used and effective for coupling with aryl iodides. They are generally tolerant to a wide range of functional groups.

  • Base: A moderately strong base such as K₂CO₃ or Cs₂CO₃ is required to facilitate the transmetalation step. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Table 1: Recommended Reagents for Selective C-7 Suzuki-Miyaura Coupling

ReagentRoleTypical Loading/ConcentrationNotes
2-Chloro-7-iodothieno[3,2-d]pyrimidineStarting Material1.0 equivEnsure high purity for optimal results.
Aryl/Vinylboronic Acid or EsterCoupling Partner1.1 - 1.5 equivThe purity of the boronic acid is crucial; impurities can inhibit the catalyst.
Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂Palladium Catalyst0.05 - 0.10 equivPdCl₂(dppf)·CH₂Cl₂ is often more robust and efficient for challenging substrates.
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0 equivCs₂CO₃ is a stronger base and can be more effective for less reactive boronic acids.
1,4-Dioxane/Water or Toluene/Ethanol/WaterSolvent SystemVaries (e.g., 4:1 or 3:1:1)Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst. The choice of solvent can impact the solubility of reagents and reaction kinetics.

Detailed Protocol: Selective C-7 Arylation via Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-7-iodothieno[3,2-d]pyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling at the C-7 Position

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is particularly useful for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations.

Causality of Experimental Choices:

  • Catalyst System: A dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is traditionally used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It acts as both a base to deprotonate the alkyne and as a solvent in some cases.

  • Solvent: Aprotic polar solvents like THF or DMF are commonly used.

Table 2: Recommended Reagents for Selective C-7 Sonogashira Coupling

ReagentRoleTypical Loading/ConcentrationNotes
2-Chloro-7-iodothieno[3,2-d]pyrimidineStarting Material1.0 equiv
Terminal AlkyneCoupling Partner1.2 - 2.0 equivEnsure the alkyne is free of impurities.
Pd(PPh₃)₂Cl₂Palladium Catalyst0.02 - 0.05 equivA common and reliable catalyst for Sonogashira reactions.
CuICo-catalyst0.05 - 0.10 equivThe copper(I) iodide is sensitive to oxidation; use freshly opened or properly stored reagent.
Triethylamine (TEA) or DIPEABase2.0 - 4.0 equiv or as solventThe amine base should be freshly distilled and degassed.
THF or DMFSolventVariesEnsure the solvent is anhydrous and degassed to maintain the catalytic activity of the palladium and copper species.

Detailed Protocol: Selective C-7 Alkynylation via Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-7-iodothieno[3,2-d]pyrimidine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).

  • Add the degassed solvent (e.g., THF).

  • Add the terminal alkyne (1.5 equiv) followed by the amine base (e.g., TEA, 3.0 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: C-2 Functionalization via Buchwald-Hartwig Amination

Following the successful functionalization at the C-7 position, the remaining C-2 chloro group can be targeted for C-N bond formation using the Buchwald-Hartwig amination.[5] This reaction is a powerful tool for introducing a wide variety of amines, which are crucial pharmacophores in many drug molecules.

Causality of Experimental Choices:

  • Catalyst/Ligand System: The coupling of aryl chlorides often requires more sophisticated catalyst systems compared to aryl iodides or bromides. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are highly effective.[2] These ligands promote the challenging oxidative addition of the C-Cl bond and facilitate the reductive elimination step.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are preferred.

G Start 2-Chloro-7-iodothieno[3,2-d]pyrimidine C7_Coupling C-7 Selective Coupling (Suzuki or Sonogashira) Start->C7_Coupling Pd Catalyst, Base, R-M Intermediate 2-Chloro-7-substituted- thieno[3,2-d]pyrimidine C7_Coupling->Intermediate C2_Coupling C-2 Buchwald-Hartwig Amination Intermediate->C2_Coupling Pd Catalyst, Ligand, Base, R2NH Final_Product 2,7-Disubstituted- thieno[3,2-d]pyrimidine C2_Coupling->Final_Product

Figure 2: Sequential Functionalization Workflow.

Table 3: Recommended Reagents for C-2 Buchwald-Hartwig Amination

ReagentRoleTypical Loading/ConcentrationNotes
2-Chloro-7-substituted-thieno[3,2-d]pyrimidineStarting Material1.0 equivThe product from the C-7 coupling reaction.
Primary or Secondary AmineCoupling Partner1.1 - 1.5 equivThe nature of the amine can influence the choice of ligand and base.
Pd₂(dba)₃ or Pd(OAc)₂Palladium Source0.01 - 0.05 equivPd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ.
XPhos, SPhos, or RuPhosLigand0.02 - 0.10 equivThe choice of ligand is critical for efficient coupling of aryl chlorides.
NaOtBu or LHMDSBase1.5 - 2.5 equivThese strong bases must be handled under inert conditions as they are sensitive to moisture and air.
Toluene or 1,4-DioxaneSolventVariesSolvents must be anhydrous and thoroughly degassed.

Detailed Protocol: C-2 Amination via Buchwald-Hartwig Coupling

  • In a glovebox or under a strictly inert atmosphere, add the 2-chloro-7-substituted-thieno[3,2-d]pyrimidine (1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (NaOtBu, 1.5 equiv) to a dry Schlenk tube.

  • Add anhydrous, degassed toluene.

  • Add the amine (1.2 equiv) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Low Yields in C-7 Coupling:

    • Inactive Catalyst: Ensure solvents and reagents are properly degassed to prevent oxidation of the Pd(0) catalyst.

    • Impure Boronic Acid: Use high-purity boronic acids or their pinacol esters.

    • Suboptimal Base: Try a stronger base like Cs₂CO₃ for the Suzuki coupling.

  • Low Yields in C-2 Amination:

    • Ligand Choice: The choice of phosphine ligand is critical. Screen different ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific amine.

    • Base Degradation: Ensure the strong base (NaOtBu or LHMDS) is fresh and handled under strictly anhydrous and anaerobic conditions.

    • Reaction Temperature: Aryl chloride aminations often require higher temperatures than couplings with bromides or iodides.

  • Formation of Side Products:

    • Homocoupling: In Sonogashira reactions, undesired alkyne homocoupling (Glaser coupling) can occur. This can be minimized by maintaining a strictly oxygen-free environment.

    • Dehalogenation: Reductive dehalogenation of the starting material can occur, especially at higher temperatures or with prolonged reaction times. Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The sequential palladium-catalyzed cross-coupling of 2-Chloro-7-iodothieno[3,2-d]pyrimidine is a powerful and versatile strategy for the synthesis of diverse libraries of 2,7-disubstituted thieno[3,2-d]pyrimidines. By leveraging the differential reactivity of the C-I and C-Cl bonds, researchers can selectively introduce a wide array of functionalities at both positions. The protocols outlined in this guide, grounded in established principles of organometallic chemistry, provide a robust starting point for the successful implementation of these transformations in drug discovery and materials science research.

References

  • Wang, R., Yu, S., Zhao, X., & Cheng, M. (2019). Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors. European Journal of Medicinal Chemistry, 183, 111718.
  • Norman, M. H., Chen, N., Chen, Z., Fotsch, C., Hale, C., Han, N., Hurt, R., Jenkins, T., Kincaid, J., Liu, L., Lu, Y., Moreno, O., Santora, V. J., Sonnenberg, J. D., & Karbon, W. (2000). Structure-Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry, 43(22), 4288–4312.
  • Primas, N., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(31), 20207-20218.
  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10738–10803.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hussain, M., Hung, N. T., Khera, R. A., Malik, I., Zinad, D. S., & Langer, P. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
  • Bennani, Y. L., et al. (2019). Design, synthesis, and biological evaluation of novel 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors. European Journal of Medicinal Chemistry, 183, 111718.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis and anti-proliferative activities of 2,6-substituted thieno[3,2-d]pyrimidine derivatives containing electrophilic warheads. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Some Thienopyrimidine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. (n.d.). Longdom Publishing. Retrieved from [Link]

  • C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions... (n.d.). ResearchGate. Retrieved from [Link]

  • Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. (n.d.). INIS-IAEA. Retrieved from [Link]

Sources

Application Note: High-Efficiency Scale-Up Synthesis of 2-Chloro-7-iodothieno[3,2-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-chloro-7-iodothieno[3,2-d]pyrimidine scaffold is a "privileged structure" in modern oncology drug discovery, serving as the core pharmacophore for Class I PI3K inhibitors (e.g., Pictilisib/GDC-0941) and various kinase antagonists. Its structural utility lies in its orthogonal reactivity: the C4-position is highly susceptible to nucleophilic aromatic substitution (


), the C2-chloro  group allows for late-stage diversification, and the C7-iodo  handle enables palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

This application note details a robust, scalable protocol for synthesizing the 2,4-dichloro-7-iodothieno[3,2-d]pyrimidine precursor and its subsequent conversion into 2-chloro-7-iodo derivatives. Unlike bench-scale methods that rely on expensive chromatography, this workflow emphasizes crystallization-driven purification, thermal safety during iodination, and critical hazard controls for phosphorus oxychloride (


) quenching.

Strategic Route Analysis

The synthesis of 2-chloro-7-iodothieno[3,2-d]pyrimidine derivatives presents two primary process challenges:

  • Regioselectivity of Iodination: Direct iodination of the dichloro-heterocycle is sluggish due to electron deficiency. The optimal strategy introduces the iodine at the electron-rich "dione" stage.

  • Differentiation of Chlorides: The C4-chloride is significantly more reactive than the C2-chloride, allowing for controlled, temperature-dependent substitution.

Pathway Logic

The selected route utilizes a telescoped cyclization-iodination sequence followed by activation.

SyntheticRoute SM Methyl 3-amino-2- thiophenecarboxylate Urea Ureido Intermediate SM->Urea KOCN, AcOH (Urea Formation) Dione Thieno[3,2-d]pyrimidine- 2,4-dione Urea->Dione NaOH/NaOMe (Cyclization) IodoDione 7-Iodo-thieno[3,2-d] pyrimidine-2,4-dione Dione->IodoDione NIS, AcOH (Regioselective Iodination) Dichloro 2,4-Dichloro-7-iodo thieno[3,2-d]pyrimidine IodoDione->Dichloro POCl3, DIEA (Vilsmeier-Haack Activation) Final 2-Chloro-4-Substituted- 7-iodo Derivative Dichloro->Final R-NH2, 0°C (Selective SnAr)

Figure 1: Optimized synthetic workflow for 2-chloro-7-iodo derivatives. Note the strategic placement of iodination prior to chlorination.

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Iodothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Rationale: Iodination is performed on the dione rather than the dichloro species. The electron-rich thiophene ring in the dione facilitates rapid electrophilic substitution at C7 using N-iodosuccinimide (NIS).

Scale: 100 g Input (Methyl 3-amino-2-thiophenecarboxylate)

Reagents:

  • Methyl 3-amino-2-thiophenecarboxylate (1.0 equiv)

  • Potassium Cyanate (KOCN) (1.5 equiv)

  • Acetic Acid (glacial) (Solvent/Catalyst)

  • Sodium Hydroxide (6M aq)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

Step-by-Step Methodology:

  • Urea Formation:

    • Charge a 2L reactor with Methyl 3-amino-2-thiophenecarboxylate (100 g) and Acetic Acid (500 mL).

    • Add Potassium Cyanate (77 g) portion-wise over 30 minutes. Caution: Mild exotherm.

    • Stir at 35°C for 4 hours. Monitor by HPLC (Target: >98% conversion to ureido-ester).

    • Workup: Dilute with water (1L), filter the white precipitate, and wash with water. Dry in a vacuum oven at 50°C.

  • Cyclization:

    • Suspend the dried ureido intermediate in 6M NaOH (600 mL).

    • Heat to 80°C for 2 hours. The suspension will dissolve as the salt forms, then reprecipitate upon cooling.

    • Cool to 10°C and acidify carefully with conc. HCl to pH ~3.

    • Filter the resulting Thieno[3,2-d]pyrimidine-2,4-dione .[1]

  • Iodination (The Critical Step):

    • Resuspend the wet cake of the dione in Acetic Acid (800 mL).

    • Add NIS (1.1 equiv relative to starting material) in a single portion.

    • Heat to 90°C for 3 hours. The mixture will turn dark red/brown.[2]

    • Process Control: HPLC should show <1% un-iodinated dione.

    • Quench: Cool to RT. Pour mixture into 2L of water containing 5% Sodium Thiosulfate (to quench excess iodine/NIS).

    • Isolation: Filter the solid. Wash with water (2 x 500 mL) and Methanol (200 mL) to remove succinimide byproducts.

    • Drying: Vacuum oven at 60°C for 24 hours.

    • Expected Yield: ~85-90% (over 3 steps).

Protocol B: Chlorination to 2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine

Rationale: This step converts the inert dione into the reactive dichloro-scaffold. Safety Critical: The quenching of


 is a high-risk operation on scale due to the accumulation of metastable phosphorodichloridic acid intermediates.[3]

Reagents:

  • 7-Iodo-dione (from Protocol A)

  • Phosphorus Oxychloride (

    
    ) (5.0 equiv)
    
  • N,N-Diisopropylethylamine (DIEA) (2.0 equiv) - Catalyst/Acid Scavenger

  • Acetonitrile (Quench solvent)

Methodology:

  • Reaction Setup:

    • In a dry reactor under

      
      , charge 7-Iodo-dione (solid).
      
    • Add

      
       slowly.
      
    • Add DIEA dropwise. Exotherm warning.

    • Heat to reflux (105°C) for 4-6 hours. The slurry will become a clear dark solution.

  • Distillation (Volume Reduction):

    • Distill off excess

      
       under reduced pressure (vacuum distillation) until ~20% of the original volume remains. Do not distill to dryness.
      
  • Controlled Inverse Quench (Safety Critical):

    • Prepare a separate vessel with Water/Ice (10 volumes) and maintain at <10°C.

    • Dilute the reaction residue with Acetonitrile (3 volumes).

    • Slowly transfer the organic reaction mixture into the water/ice mixture.

    • Why Inverse? Adding water to

      
       causes a "runaway" hydrolysis. Adding 
      
      
      
      to massive excess water keeps the reaction heat manageable.
    • Maintain internal temperature <20°C.[4]

  • Isolation:

    • The product precipitates as a yellow/tan solid during the quench.

    • Filter and wash with water until filtrate is neutral (pH 7).

    • Recrystallize from Ethanol/THF if purity is <97%.

Protocol C: Regioselective Synthesis of 2-Chloro-7-iodo Derivatives

Rationale: To obtain a "2-chloro" derivative, one must selectively displace the 4-chloro substituent. The C4 position is more electrophilic due to the specific electron distribution of the fused thiophene system.

Methodology:

  • Dissolve 2,4-dichloro-7-iodothieno[3,2-d]pyrimidine in THF or DCM.

  • Cool to 0°C (Ice bath). Temperature control is vital to prevent double-displacement.

  • Add the nucleophile (e.g., Morpholine, Piperazine) (1.05 equiv).

  • Add Triethylamine (1.1 equiv).

  • Stir at 0°C for 1 hour.

  • Outcome: Exclusive formation of the 4-substituted-2-chloro-7-iodo product. The 2-chloro remains intact for future steps.

Process Safety & Hazard Analysis

POCl3 Quench Safety Loop

The most common cause of accidents in this synthesis is the "delayed exotherm" during


 hydrolysis.

POCl3Safety Start Reaction Complete (Excess POCl3 present) Distill Vacuum Distillation Remove bulk POCl3 Start->Distill Dilute Dilute Residue with MeCN (Prevents solidification) Distill->Dilute Quench INVERSE QUENCH Drop organic into Ice/Water Dilute->Quench SLOW ADDITION Monitor Monitor Temp < 20°C Wait for induction period Quench->Monitor Monitor->Quench If Temp Spikes, STOP Addition Safe Safe Slurry Ready for Filtration Monitor->Safe

Figure 2: Safety logic for handling Phosphorus Oxychloride workup.

Key Safety Parameters
HazardControl MeasureLimit/Threshold
POCl3 Hydrolysis Inverse quench into ice water; Temp monitoringMax Temp < 25°C
Iodination Exotherm Portion-wise addition of NISMaintain < 40°C during addition
HCN Evolution Acidification of Cyanate wasteScrubber with NaOH
Skin Sensitization Double gloving; Dedicated fume hoodZero skin contact

Analytical Specifications (QC)

For the intermediate 2,4-dichloro-7-iodothieno[3,2-d]pyrimidine :

  • Appearance: Pale yellow to tan solid.

  • HPLC Purity: >98.0% (Area %).

  • 1H NMR (DMSO-d6): Diagnostic singlet for Thiophene-H at ~8.6 ppm. (Note: The shift moves downfield significantly upon iodination compared to the non-iodinated precursor).

  • Mass Spec: M+ (330/332/334) pattern characteristic of

    
     isotope distribution + Iodine mass.
    

References

  • Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase. Journal of Medicinal Chemistry, 51(18), 5522–5532. Link

  • Tian, Q., et al. (2013). A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate.[5] Organic Process Research & Development, 17(1), 97–107. Link

  • Li, X., et al. (2010).[3] Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(4), 921–926. Link

  • World Health Organization. (2004). Phosphorus Oxychloride: International Chemical Safety Card. Link

Sources

2-Chloro-7-iodothieno[3,2-d]pyrimidine reaction with boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Regiofunctionalization: Application Note for the Suzuki-Miyaura Coupling of 2-Chloro-7-iodothieno[3,2-d]pyrimidine

Abstract & Introduction

The Scaffold: The thieno[3,2-d]pyrimidine core is a privileged pharmacophore in medicinal chemistry, functioning as a bioisostere for purines.[1] It is the structural backbone of several potent kinase inhibitors, most notably Pictilisib (GDC-0941) , a pan-class I PI3K inhibitor.[1]

The Challenge: The substrate 2-chloro-7-iodothieno[3,2-d]pyrimidine presents a classic problem of chemoselectivity . It contains two electrophilic sites amenable to Palladium-catalyzed cross-coupling: the aryl iodide at C7 and the heteroaryl chloride at C2.

The Solution: This guide details the protocol for the site-selective Suzuki-Miyaura coupling of the C7-iodide while preserving the C2-chloride for subsequent diversification. By exploiting the significant difference in bond dissociation energies (BDE) and oxidative addition rates between C-I and C-Cl bonds, researchers can achieve orthogonal functionalization.[1]

Mechanistic Insight: The Reactivity Hierarchy

To design a successful experiment, one must understand the electronic landscape of the scaffold.

  • C7-Iodine (Thiophene Ring): The C-I bond is weak (~50-60 kcal/mol) and the thiophene ring is electron-rich. Oxidative addition of Pd(0) into the C-I bond is rapid and occurs under mild conditions (Room Temperature to 60°C).[1]

  • C2-Chlorine (Pyrimidine Ring): The C-Cl bond is stronger (~80-90 kcal/mol).[1] Furthermore, the C2 position is flanked by two nitrogen atoms, making it electron-deficient. While activated for SNAr (Nucleophilic Aromatic Substitution), it is sluggish toward Pd-catalyzed oxidative addition compared to the iodide, typically requiring higher temperatures (>90°C) or electron-rich phosphine ligands (e.g., XPhos, SPhos) to react.[1]

Strategic Implication: By controlling temperature and ligand choice, you can exclusively couple at C7.[1]

Diagram 1: Reactivity Decision Tree

ReactivityMap Start Substrate: 2-Chloro-7-iodothieno[3,2-d]pyrimidine Decision Target Transformation Start->Decision PathA Path A: C7-Selective Coupling (Preserve C2-Cl) Decision->PathA Mild Heat PathB Path B: Bis-Coupling or Sequential C2 Functionalization Decision->PathB High Heat / Active Ligand ConditionsA Conditions: Pd(dppf)Cl2 or Pd(PPh3)4 Na2CO3 (aq) Dioxane, 40-60°C PathA->ConditionsA ConditionsB Conditions: Pd-XPhos G2 or Pd2(dba)3/SPhos K3PO4 Toluene/Water, 100°C+ PathB->ConditionsB ResultA Product: 7-Aryl-2-chlorothieno[3,2-d]pyrimidine (Ready for C2 diversification) ConditionsA->ResultA ResultB Product: 2,7-Diarylthieno[3,2-d]pyrimidine ConditionsB->ResultB

Caption: Decision tree illustrating the divergence in reaction conditions required to selectively functionalize the C7-I vs. C2-Cl sites.

Experimental Protocols

Protocol A: C7-Selective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the 7-position while leaving the 2-chloro group intact.

Materials:

  • Substrate: 2-Chloro-7-iodothieno[3,2-d]pyrimidine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) — Chosen for robustness and stability.[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum. Evacuate the air and backfill with Nitrogen or Argon (repeat 3 times).[1]

  • Solvent Addition: Inject degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.[1]

  • Base Addition: Inject the degassed 2.0 M Na₂CO₃ solution (3.0 equiv).

  • Reaction: Place the vial in a pre-heated block at 60°C . Stir vigorously.

    • Note: Monitor by LC-MS or TLC after 2 hours. Do not exceed 80°C to prevent C2 activation.[1]

  • Workup: Once the starting material (C7-I) is consumed, cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine.[1] Dry the organic layer over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Expected Outcome: The 7-aryl-2-chloro derivative is typically isolated in 75-90% yield.

Protocol B: Sequential C2-Functionalization (Optional)

Objective: React the newly formed 7-aryl-2-chloro intermediate with a second nucleophile.

If the goal is to substitute the C2-chlorine (e.g., to mimic GDC-0941 analogs), Suzuki coupling requires harsher conditions, or one may proceed via SNAr if using an amine nucleophile.

For C2-Suzuki Coupling:

  • Catalyst: XPhos-Pd-G2 (Precatalyst) or Pd₂(dba)₃ + XPhos.[1]

  • Base: K₃PO₄ (anhydrous or concentrated aq).[1]

  • Solvent: Toluene/Water (10:1) or n-Butanol.[1]

  • Temperature: 100–110°C (Reflux).[1]

  • Rationale: The electron-deficient C2 position requires a bulky, electron-rich ligand (Buchwald type) to facilitate oxidative addition.

Optimization & Troubleshooting Table

VariableRecommendationRationale
Solvent Dioxane/H₂O or DME/H₂OMiscibility with aqueous base ensures good phase transfer for the boronate species.
Base Sensitivity Use K₃PO₄ or Cs₂CO₃If the boronic acid is sterically hindered or protodeboronates easily, switch to anhydrous conditions.[1]
Catalyst Pd(dppf)Cl₂ vs. Pd(PPh₃)₄Pd(dppf)Cl₂ is less air-sensitive and often provides higher regioselectivity than Pd(PPh₃)₄.[1]
Side Product Homocoupling of Boronic AcidMinimize by strictly degassing solvents (O₂ promotes homocoupling).[1] Add boronic acid slowly if necessary.[1]
Over-reaction Bis-coupling (at C2)Strictly control temperature (<65°C). Use only 1.05-1.1 equiv of boronic acid.

Workflow Visualization

Diagram 2: Experimental Workflow (Protocol A)

Workflow cluster_setup Step 1: Assembly cluster_reaction Step 2: Reaction cluster_workup Step 3: Isolation Reagents Substrate + Boronic Acid + Pd(dppf)Cl2 Inert Evacuate/Backfill (N2/Ar) Reagents->Inert Solvent Add Dioxane + Na2CO3 (aq) Inert->Solvent Heat Heat to 60°C (2-4 Hours) Solvent->Heat Extract Extraction (EtOAc/Water) Heat->Extract Purify Flash Chromatography (Hex/EtOAc) Extract->Purify

Caption: Step-by-step workflow for the C7-selective Suzuki coupling under inert conditions.

References

  • Folkes, A. J., et al. (2008).[1] "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase." Journal of Medicinal Chemistry, 51(18), 5522–5532.[1] Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Schnürch, M., et al. (2007).[1] "Halogen-Dance Reactions on N-Heterocycles—A Review." Current Organic Chemistry, 11(11). (Context on halogen reactivity in heterocycles).

  • Cayman Chemical. (n.d.).[1] "GDC-0941 Product Information." (Verification of scaffold utility). Link

Sources

Application Notes and Protocols for the Synthesis of EGFR Inhibitors from 2-Chloro-7-iodothieno[3,2-d]pyrimidine

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-7-iodothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-7-iodothieno[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their synthetic routes. The inherent reactivity differences between the C-I and C-Cl bonds on the thieno[3,2-d]pyrimidine scaffold present unique challenges and opportunities for selective functionalization. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the Suzuki coupling of 2-Chloro-7-iodothieno[3,2-d]pyrimidine. Each entry details the likely causes and provides a systematic approach to resolving the issue.

Question 1: Why am I observing low to no conversion of my starting material?

A lack of reactivity is a common hurdle. The root cause often lies in suboptimal catalyst activation or reaction conditions.

Underlying Causes & Corrective Actions:

  • Inefficient Catalyst System: The choice of palladium source and ligand is paramount. While standard catalysts like Pd(PPh₃)₄ can be effective, the sterically hindered and electron-rich nature of the thieno[3,2-d]pyrimidine core may necessitate a more robust system.

    • Expert Insight: The oxidative addition of the palladium(0) complex to the aryl halide is the rate-determining step in the catalytic cycle.[1] For a dihalogenated substrate like 2-Chloro-7-iodothieno[3,2-d]pyrimidine, the C-I bond is significantly more reactive than the C-Cl bond due to its lower bond dissociation energy.[2] However, an inefficient catalyst may struggle even with the more reactive C-I bond.

    • Recommendation: Switch to a more active catalyst system. Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor are known to enhance the rate of oxidative addition, particularly for challenging substrates.[3]

  • Improper Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4] An inappropriate base can lead to incomplete reaction.

    • Expert Insight: The strength and solubility of the base are critical. For many Suzuki couplings, aqueous potassium carbonate (K₂CO₃) is a good starting point.[5] However, if you observe significant decomposition of your boronic acid (protodeborylation), a non-aqueous system with a base like potassium phosphate (K₃PO₄) might be necessary.[5]

    • Recommendation: If using K₂CO₃ yields poor results, try switching to a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered to maximize surface area and reactivity.[6]

  • Insufficient Temperature: Thermal energy is often required to overcome the activation barriers of the catalytic cycle.

    • Recommendation: Gradually increase the reaction temperature in 10-15°C increments. Common solvents for Suzuki couplings, such as 1,4-dioxane or toluene, allow for a wide range of temperatures.[7] Monitor for any signs of product or starting material decomposition at higher temperatures.

ParameterInitial RecommendationAlternativeRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd(OAc)₂ / SPhos (1-3 mol%)Buchwald ligands accelerate oxidative addition and reductive elimination steps.[3]
Base K₂CO₃ (2-3 equiv.)K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Stronger, non-aqueous bases can prevent protodeborylation and enhance transmetalation.[5]
Temperature 80-90 °C100-110 °CIncreased thermal energy can overcome high activation barriers.
Question 2: I'm getting a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-substituted product at the 7-position?

Achieving regioselectivity is key when working with dihalogenated heterocycles. The goal is to exploit the differential reactivity of the C-I and C-Cl bonds.

Underlying Causes & Corrective Actions:

  • Overly Aggressive Reaction Conditions: High temperatures and long reaction times can provide enough energy to activate the less reactive C-Cl bond, leading to the di-substituted byproduct.

    • Expert Insight: The relative reactivity of aryl halides in oxidative addition follows the trend I > OTf > Br >> Cl.[2] This inherent difference is the foundation for achieving selectivity.

    • Recommendation:

      • Lower the Temperature: Start the reaction at a lower temperature (e.g., 60-70°C) and monitor the progress carefully by TLC or LC-MS.

      • Reduce Reaction Time: Once the mono-substituted product is formed and the starting material is consumed, quench the reaction to prevent further coupling at the C-Cl position.

  • Highly Active Catalyst System: While beneficial for unreactive substrates, a very active catalyst might not discriminate well between the two halogen positions, especially under forcing conditions.

    • Recommendation: If you are using a highly active ligand like SPhos or XPhos and observing di-substitution, consider switching to a less electron-rich or bulky ligand, such as PPh₃, which may offer better selectivity under milder conditions.

Workflow for Optimizing Regioselectivity:

G start Start: Mixture of Mono- and Di-substituted Products temp Reduce Reaction Temperature (e.g., to 70°C) start->temp High temp can activate C-Cl ligand Switch to a Less Active Ligand (e.g., PPh₃) start->ligand High catalyst activity reduces selectivity boronic_acid Use Stoichiometric Amount of Boronic Acid (1.0-1.1 equiv.) start->boronic_acid Excess boronic acid drives di-substitution time Decrease Reaction Time (Monitor by TLC/LC-MS) temp->time Prevent over-reaction result Desired Mono-substituted Product time->result ligand->result boronic_acid->result

Caption: Troubleshooting workflow for improving regioselectivity.

Question 3: My reaction is producing a significant amount of homocoupled boronic acid (biaryl byproduct). What causes this and how can I prevent it?

Homocoupling is a common side reaction in Suzuki couplings and can significantly reduce the yield of the desired product.

Underlying Causes & Corrective Actions:

  • Oxygen in the Reaction Mixture: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.

    • Expert Insight: Palladium(0) species can be oxidized by trace oxygen, leading to side reactions. It is crucial to maintain an inert atmosphere.

    • Recommendation: Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes before use. Assemble your reaction under a positive pressure of the inert gas.

  • High Catalyst Loading: An excess of the palladium catalyst can sometimes lead to an increase in side reactions, including homocoupling.

    • Recommendation: While ensuring enough catalyst for the primary reaction, avoid excessive amounts. A catalyst loading of 1-3 mol% is typically sufficient.

  • Suboptimal Base: Certain bases can exacerbate the homocoupling side reaction.

    • Recommendation: If you are observing significant homocoupling with a strong base like an alkoxide, consider switching to a carbonate or phosphate base.[8]

Question 4: I'm observing protodeborylation of my boronic acid. How can I minimize this side reaction?

Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common pathway for boronic acid decomposition, especially for electron-rich or heteroaromatic boronic acids.

Underlying Causes & Corrective Actions:

  • Presence of Protic Solvents (especially water): Water is often necessary for the Suzuki coupling mechanism, but an excess can lead to protodeborylation, particularly at elevated temperatures.

    • Expert Insight: The transmetalation step is often facilitated by an aqueous base.[4] However, the boronic acid itself is susceptible to hydrolysis and subsequent protodeborylation.

    • Recommendation:

      • Use Anhydrous Conditions: If protodeborylation is severe, switch to anhydrous conditions. Use a non-aqueous base like K₃PO₄ or KF and an anhydrous solvent like THF or toluene.[5][9]

      • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeborylation than the corresponding free boronic acids.[10]

ConditionProne to ProtodeborylationRecommended AlternativeRationale
Solvent System Aqueous (e.g., Dioxane/H₂O)Anhydrous (e.g., THF, Toluene)Minimizes hydrolysis of the boronic acid.
Base Aqueous Na₂CO₃/K₂CO₃Anhydrous K₃PO₄ or KFCompatible with anhydrous conditions.
Boron Reagent Boronic AcidBoronic Acid Pinacol EsterIncreased stability towards hydrolysis.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Suzuki coupling reaction?

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[1][11] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in this case, the C-I bond of 2-Chloro-7-iodothieno[3,2-d]pyrimidine) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the Pd(II) complex, replacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

G Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation (R²-B(OR)₂) Product R¹-R² PdII_R1R2->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Q2: Which palladium precursor should I use: Pd(0) or Pd(II)?

Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) can be used. Pd(II) precursors are often more stable to air and moisture. They are reduced in situ to the active Pd(0) catalyst.[10] The choice often comes down to experimental convenience and the specific ligand being used. Pre-formed catalyst-ligand complexes, known as precatalysts, can also offer enhanced stability and reactivity.

Q3: How do I choose the right ligand for this reaction?

The ligand stabilizes the palladium catalyst and modulates its reactivity.[7]

  • Electron-rich and bulky ligands (e.g., Buchwald ligands like SPhos, XPhos, or N-heterocyclic carbenes) generally accelerate both the oxidative addition and reductive elimination steps.[1][3] They are excellent choices for coupling with the less reactive C-Cl bond or for generally sluggish reactions.

  • Less bulky phosphines (e.g., PPh₃) can sometimes offer better regioselectivity for the C-I position under milder conditions, as they are less likely to promote the more difficult oxidative addition at the C-Cl bond.

Q4: What is the optimal solvent for this reaction?

Common solvents for Suzuki couplings include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene.[7] A co-solvent, often water, is typically added when using inorganic bases like K₂CO₃ to facilitate their solubility. The choice of solvent can influence reaction rates and solubility of the reactants. For challenging couplings, polar aprotic solvents like DMF can be used, but care must be taken as they can be difficult to remove and may have higher boiling points.

Q5: After successfully coupling at the 7-position, how can I approach the coupling at the 2-chloro position?

Coupling at the C-Cl bond is more challenging than at the C-I bond and will require more forcing conditions.

  • Catalyst System: A highly active catalyst system is almost certainly required. A combination of Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos, XPhos, or a suitable N-heterocyclic carbene (NHC) ligand is a good starting point.[3]

  • Temperature: Higher temperatures (e.g., >100°C) will likely be necessary.

  • Base: A strong base such as K₃PO₄ or Cs₂CO₃ is recommended.

It is advisable to purify the mono-substituted intermediate before proceeding to the second coupling step to avoid complex mixtures and simplify purification of the final product.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • PubMed. (n.d.). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]

  • ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles | The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI:10.1039/C6SC02118B. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

Sources

Side reactions of 2-Chloro-7-iodothieno[3,2-d]pyrimidine with strong bases

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-7-iodothieno[3,2-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of using this versatile building block, particularly in reactions involving strong bases. Our goal is to provide you with not just troubleshooting steps, but a deeper understanding of the underlying chemical principles to empower your research and development efforts.

Introduction: The Duality of Reactivity

2-Chloro-7-iodothieno[3,2-d]pyrimidine is a valuable intermediate in pharmaceutical and materials science research. Its utility stems from the differential reactivity of the two halogen substituents. The iodine at the C7 position is a prime site for metal-halogen exchange, allowing for the introduction of various functionalities. The chlorine at the C2 position is generally less reactive towards organolithium reagents but can be displaced under different conditions. However, the interplay of the electron-deficient pyrimidine ring and the electron-rich thiophene ring, combined with the presence of two halogens, can lead to a series of unexpected side reactions when treated with strong bases. This guide will help you anticipate, identify, and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a lithium-halogen exchange at the C7-iodine position using n-butyllithium (n-BuLi), but I am seeing a mixture of products, including what appears to be a rearranged isomer. What is happening?

This is a classic case of a "halogen dance" reaction, a common side reaction with halogenated thiophenes under strongly basic conditions.[1][2][3] Instead of a clean lithium-iodine exchange at C7, the strong base can deprotonate the thiophene ring at the adjacent C6 position. This initiates a cascade of events where the iodine atom "dances" to a different position on the ring, leading to a mixture of regioisomers.

Q2: My reaction is giving me a significant amount of debrominated/deiodinated starting material. What is the likely cause?

The presence of dehalogenated starting material often points to a few potential issues:

  • Proton Quenching: The organolithium reagent is being quenched by a proton source in your reaction. This could be residual water in your solvent or on your glassware, or even an acidic proton on the substrate itself if not properly protected.

  • Inefficient Trapping: The electrophile you are using to trap the lithiated intermediate may be unreactive, or its addition might be too slow, allowing the lithiated species to abstract a proton from the solvent or another molecule in the reaction mixture.

Q3: I am observing the formation of a di-lithiated species, leading to multiple additions of my electrophile. How can I control this?

The formation of di-lithiated species can occur if the reaction conditions are too harsh or if there are multiple acidic protons that can be removed. Careful control of stoichiometry and temperature is crucial. Using a less reactive organolithium reagent or a bulky base like Lithium diisopropylamide (LDA) can sometimes provide better selectivity.

Troubleshooting Guide: Navigating Side Reactions

This section provides a more in-depth look at common problems and their solutions, grounded in mechanistic understanding.

Problem 1: Halogen Dance and Isomerization

Symptoms:

  • Complex mixture of products in your crude NMR or LC-MS.

  • Isolation of an iodo-thienopyrimidine isomer where the iodine is no longer at the C7 position.

  • Low yield of the desired C7-functionalized product.

Root Cause Analysis:

The "halogen dance" is a base-catalyzed intramolecular migration of a halogen.[2][3] In the case of 2-Chloro-7-iodothieno[3,2-d]pyrimidine, a strong base (like n-BuLi or LDA) can deprotonate the C6 position of the thiophene ring. This is driven by the acidity of the proton at C6, which is alpha to the sulfur atom. The resulting carbanion can then undergo an intramolecular rearrangement, leading to the migration of the iodine atom.

Visualizing the Mechanism: Halogen Dance

HalogenDance cluster_start Starting Material cluster_deprotonation Deprotonation at C6 cluster_rearrangement Intramolecular Rearrangement cluster_side_product Side Product Formation SM 2-Chloro-7-iodothieno[3,2-d]pyrimidine Deprot C6-Lithiated Intermediate SM->Deprot Strong Base (e.g., n-BuLi) Rearranged Rearranged Iodo Isomer Deprot->Rearranged Iodine Migration SP Mixture of Isomers Rearranged->SP Further Reactions

Caption: The "Halogen Dance" side reaction pathway.

Mitigation Strategies:

StrategyRationale
Lower Reaction Temperature Running the reaction at very low temperatures (-78 °C or lower) can favor the kinetically controlled lithium-halogen exchange over the thermodynamically driven deprotonation and rearrangement.
Use a Non-Protic, Coordinating Solvent Solvents like THF can coordinate with the lithium cation, potentially altering the reactivity and selectivity of the organolithium reagent.
Inverse Addition Adding the thienopyrimidine solution to the organolithium reagent can help maintain a low concentration of the substrate, disfavoring intermolecular side reactions.
Choice of Base For deprotonation-sensitive substrates, a switch from n-BuLi to a bulkier or less reactive base like LDA or a Grignard reagent might be beneficial.
Problem 2: Competing Lithium-Halogen Exchange vs. Deprotonation

Symptoms:

  • A mixture of the desired C7-functionalized product and a product functionalized at a different position on the thiophene ring.

  • Inconsistent product ratios between batches.

Root Cause Analysis:

Strong bases can initiate two competing pathways: lithium-halogen exchange at the C-I bond and deprotonation at an acidic C-H bond on the thiophene ring. The outcome is highly dependent on the reaction conditions and the specific base used.

Visualizing the Competing Pathways

CompetingPathways cluster_path1 Desired Pathway cluster_path2 Side Reaction Pathway Start 2-Chloro-7-iodothieno[3,2-d]pyrimidine + Strong Base LiHal Lithium-Halogen Exchange at C7 Start->LiHal Favored at low temp. Deprot Deprotonation at C6 Start->Deprot Can occur at higher temp. Product1 C7-Functionalized Product LiHal->Product1 + Electrophile Product2 C6-Functionalized Product Deprot->Product2 + Electrophile

Caption: Competing reaction pathways with strong bases.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Temperature Maintain strict temperature control, typically at -78°C or below.Lithium-halogen exchange is often faster at lower temperatures, while deprotonation can become more competitive as the temperature rises.
Addition Rate Add the organolithium reagent slowly and controllably.This helps to dissipate any localized heat and maintain a low concentration of the base, favoring the more rapid lithium-halogen exchange.
Solvent Choice Use anhydrous, non-protic solvents like THF or diethyl ether.The presence of protic impurities will quench the organolithium reagent and lead to dehalogenation.

Experimental Protocols

Protocol 1: Standard Lithium-Halogen Exchange at C7

This protocol is optimized to favor the lithium-halogen exchange at the C7 position while minimizing side reactions.

Materials:

  • 2-Chloro-7-iodothieno[3,2-d]pyrimidine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Electrophile of choice

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 2-Chloro-7-iodothieno[3,2-d]pyrimidine (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add the electrophile (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature over several hours or overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: In-Process Control (IPC) by TLC

Purpose: To monitor the progress of the reaction and detect the formation of side products.

Procedure:

  • Carefully take a small aliquot from the reaction mixture at different time points (e.g., after n-BuLi addition, after electrophile addition, and after warming).

  • Quench the aliquot with a small amount of methanol before spotting on a TLC plate. This will protonate any lithiated species, allowing for a more accurate representation of the non-lithiated compounds in the mixture.

  • Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize the spots under UV light and/or by staining. Compare the spots to your starting material and expected product to assess conversion and the presence of byproducts.

References

  • Bunnett, J. F., & Cormack, R. A. (1976). The "halogen dance". A survey of base-catalyzed rearrangements of haloaromatic compounds. Journal of the American Chemical Society, 98(13), 3868-3874.
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Gilman, H., & Spatz, S. M. (1940). The Reaction of Organolithium Compounds with Heterocyclic Compounds Containing Nitrogen. Journal of the American Chemical Society, 62(2), 446-447.
  • Reich, H. J., Phillips, N. H., & Reich, I. L. (1985). The mechanism of the lithium-halogen exchange reaction: a definitive study. Journal of the American Chemical Society, 107(13), 4101-4103.
  • Snieckus, V. (1990). Directed ortho metalation.
  • Frohlich, H. (1994). The Halogen Dance on Thiophenes. Progress in Heterocyclic Chemistry, 6, 1-28.
  • Brandsma, L., & Verkruijsse, H. D. (1987). Preparative Polar Organometallic Chemistry 1. Springer-Verlag.
  • Chadwick, D. J., & Willbe, C. (1977). Lithiation and germylation of 2-chlorothiophen. Journal of the Chemical Society, Perkin Transactions 1, (7), 887-893.

Sources

Troubleshooting Sonogashira coupling with electron-deficient heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SG-HET-001 Subject: Troubleshooting Cross-Coupling on Electron-Deficient Heterocycles (Pyridines, Pyrimidines, Pyrazines) Status: Open / Guide

Executive Summary: The "Heterocycle Paradox"

Welcome to the technical support hub for Sonogashira coupling. You are likely here because your reaction with an electron-deficient heterocycle (e.g., 2-chloropyridine, 4-bromopyrimidine) is failing despite these substrates being theoretically more reactive toward oxidative addition than standard aryl halides.

The Core Problem: While the electron-deficient nature of the ring facilitates the initial oxidative addition of the Palladium (Pd) catalyst, the nitrogen lone pairs inherent to these rings act as Lewis bases. They competitively bind to the Pd center, displacing ligands and forming a stable, inactive "Pd-sink" complex. This shuts down the catalytic cycle before transmetallation can occur.

This guide provides the logic and protocols to bypass this "catalyst arrest" and suppress common side reactions like Glaser homocoupling.

Diagnostic & Troubleshooting (Q&A)
Q1: My reaction turns black immediately, but no product is formed. What is happening?

Diagnosis: Catalyst decomposition ("Pd-black" formation) or Catalyst Arrest. Root Cause: The nitrogen atoms in your substrate are coordinating to the Pd, stripping off the phosphine ligands. Without ligands, Pd(0) aggregates into inactive metal particles. The Fix:

  • Increase Ligand Steric Bulk: Switch to bulky, electron-rich phosphines like XPhos , SPhos , or P(t-Bu)3 . These are too bulky to allow the nitrogen heterocycle to coordinate effectively, keeping the Pd active.

  • Switch to NHC Ligands: N-Heterocyclic Carbenes (like PEPPSI-iPr) bind much more tightly to Pd than phosphines, preventing ligand displacement by the substrate nitrogen.

Q2: I see full conversion of the alkyne, but the major product is the alkyne dimer (Glaser product).

Diagnosis: Oxidative Homocoupling (Glaser Coupling). Root Cause: Presence of Oxygen (O2) in the system while using Copper (CuI) as a co-catalyst. Cu + O2 acts as an excellent oxidant for alkynes. The Fix:

  • Rigorous Degassing: Sparging with argon is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.

  • Slow Addition: Add the alkyne slowly via syringe pump to keep its concentration low relative to the aryl halide.

  • Go Copper-Free: If the problem persists, remove Copper entirely (see Protocol B below).

Q3: My halide is being consumed, but I'm getting a nucleophilic substitution product (e.g., -OEt or -NMe2 on the ring) instead of the coupling.

Diagnosis: S_NAr Side Reaction. Root Cause: Electron-deficient rings are highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). Strong bases (alkoxides) or nucleophilic amine bases can attack the ring directly, displacing the halide. The Fix:

  • Change the Base: Switch from strong/nucleophilic bases (NaOMe, Et3N) to weak, non-nucleophilic inorganic bases like Cs2CO3 or K3PO4 .

  • Solvent Switch: Avoid alcohols. Use aprotic solvents like 1,4-Dioxane or Toluene .

Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the "Catalyst Arrest" caused by nitrogen coordination.

SonogashiraMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Complex (L2Pd(Ar)X) Pd0->OxAdd + Ar-X (Fast) Substrate Electron-Deficient Heterocycle (Ar-X) Arrest CATALYST ARREST (N-Coordination Sink) OxAdd->Arrest N-Lone Pair Coordination TransMetal Transmetallation OxAdd->TransMetal + Alkyne-Cu Arrest->Pd0 Requires Heat/Bulky Ligand Product Coupled Product (Ar-Alkyne) TransMetal->Product Reductive Elimination

Figure 1: The "Catalyst Arrest" pathway (Red) shows how nitrogen lone pairs divert the complex into an inactive state, preventing the cycle from proceeding to transmetallation.

Validated Protocols
Protocol A: The "Gold Standard" (Copper-Free)

Recommended for highly electron-deficient heterocycles (Pyrimidines, Pyrazines) to avoid Glaser coupling and Copper interference.

Why this works: It relies on a "High-Activity" Pd precatalyst with a bulky ligand (XPhos) that prevents N-coordination and facilitates oxidative addition without needing Copper.

  • Reagents:

    • Heterocycle (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR Pd(PPh3)4 (5 mol% - less active)

    • Base: Cs2CO3 (2.0 equiv) - Crucial: Must be dry/finely ground.

    • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane (0.2 M concentration).

  • Procedure:

    • Charge a reaction vial with the Heterocycle, Pd source, Ligand, and Base.

    • Seal and purge with Argon for 5 minutes.

    • Add degassed solvent and the Alkyne via syringe.

    • Heat to 60–80°C . (Note: Cu-free requires higher temps than Cu-catalyzed).

    • Monitor by LCMS.

Protocol B: The "Mild Condition" (Copper-Cocatalyzed)

Recommended for less sensitive substrates where room temperature reaction is desired.

Why this works: Copper activates the alkyne, allowing the reaction to proceed at lower temperatures, which protects sensitive functional groups.

  • Reagents:

    • Heterocycle (1.0 equiv)

    • Terminal Alkyne (1.1 equiv)

    • Catalyst: PdCl2(PPh3)2 (2-5 mol%)

    • Co-Catalyst: CuI (1-2 mol%)

    • Base: Et3N (Triethylamine) - acts as solvent and base.

    • Co-Solvent: THF (if solubility is poor in pure amine).

  • Procedure:

    • Degas Et3N and THF vigorously (Freeze-Pump-Thaw recommended).

    • Add Pd catalyst, CuI, and Heterocycle to the flask under Argon.

    • Add solvents.[1][2]

    • Add Alkyne dropwise over 20 minutes (suppresses Glaser coupling).

    • Stir at Room Temperature. If no reaction after 2h, heat to 40°C.

Troubleshooting Logic Flow

Use this flowchart to determine your next step if an experiment fails.

TroubleshootingFlow Start Reaction Failed CheckSM Is Heterocycle Consumed? Start->CheckSM CheckProd Is Product Formed? CheckSM->CheckProd Yes NoRxn Catalyst Arrest CheckSM->NoRxn No SideRxn Identify Byproduct CheckProd->SideRxn No (Wrong Product) FixLigand Action: Switch to XPhos or PEPPSI NoRxn->FixLigand Glaser Glaser Dimer (Alkyne-Alkyne) SideRxn->Glaser Subst SNAr Product (Base-Ring) SideRxn->Subst FixGlaser Action: Remove Cu or Degas Better Glaser->FixGlaser FixBase Action: Switch to Cs2CO3 Subst->FixBase

Figure 2: Decision matrix for diagnosing reaction failure based on starting material (SM) consumption and byproduct analysis.

Solvent & Base Compatibility Matrix
BaseSolventCompatibility Note
Et3N / DiPA THF / DMFStandard. Good for simple substrates. Risk of N-coordination if base concentration is too high.
Cs2CO3 Toluene / DioxaneHigh Performance. Best for electron-deficient rings. Prevents SNAr side reactions.[3]
NaOMe / NaOEt MeOH / EtOHAVOID. High risk of SNAr (alkoxide attacking the heterocycle).
K3PO4 H2O / MeCNMild. Good for functional group tolerance, but requires phase transfer considerations.
References
  • Chinchilla, R., & Nájera, C. (2007).[4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4][5] Chemical Reviews, 107(3), 874–922.[4]

  • Chinchilla, R., & Nájera, C. (2011).[6][7] Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121.[7]

  • Gelman, D., & Buchwald, S. L. (2003).[1] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996.

  • Plenio, H. (2008).[1] The Sonogashira coupling reaction: a booming methodology in synthetic organic chemistry.[2][3][4][5][6][7] Angewandte Chemie International Edition, 47(37), 6954-6956.

Sources

Technical Support Center: Chromatography of Thienopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chromatographic isolation and analysis of thienopyrimidine derivatives. It is designed for researchers encountering specific separation challenges inherent to this class of fused heterocyclic kinase inhibitors.

Current Status: Operational Subject Matter: HPLC Method Development & Flash Purification Target Analytes: Thienopyrimidine-based small molecules (e.g., PI3K/mTOR inhibitors, EGFR antagonists).

Introduction: The Thienopyrimidine Challenge

Thienopyrimidines are fused bicyclic systems containing a thiophene ring fused to a pyrimidine ring.[1] In drug discovery (e.g., GDC-0941, Pictilisib), they present distinct chromatographic challenges:

  • Basicity: The pyrimidine nitrogens (and often exocyclic amino substituents) act as Lewis bases, interacting strongly with acidic silanols on silica columns, causing severe peak tailing.

  • Regioisomerism: Synthetic routes often yield mixtures of N-isomers (e.g., N1 vs. N3 alkylation) with identical mass and similar polarity.

  • Solubility: High lipophilicity coupled with poor solubility in standard organic solvents (MeOH, ACN) often necessitates aggressive loading solvents (DMSO, DMF) that distort early chromatography peaks.

HPLC Method Development & Optimization

Q: My thienopyrimidine peaks are tailing significantly on C18. How do I fix this?

A: The root cause is likely "Silanol Sting." At neutral pH (6–8), residual silanols on the silica surface are ionized (


), while your thienopyrimidine is likely protonated (

). This creates a secondary ion-exchange mechanism that drags the peak.

Protocol A: The "High pH" Strategy (Recommended)

  • Mechanism: At pH > 9.5, the thienopyrimidine is deprotonated (neutral), eliminating the ionic interaction.

  • Column: Must use a hybrid-silica particle (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Kinetex EVO) resistant to silica dissolution at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[2][3]

  • Result: Sharp, symmetrical peaks and often different selectivity compared to low pH.

Protocol B: The "Ion Suppression" Strategy

  • Mechanism: Floods the system with protons to suppress silanol ionization (

    
    ) and keeps the analyte fully protonated.
    
  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

  • Note: TFA is an ion-pairing agent. It improves shape but may suppress MS ionization. If using MS, switch to 0.1% Formic Acid, though tailing may return slightly.

Q: How do I separate regioisomers (e.g., N-1 vs N-3 alkyl products)?

A: Leverage "Shape Selectivity" over Hydrophobicity. Standard C18 columns separate based on hydrophobicity. Regioisomers often have identical LogP. You need a stationary phase that interacts with the


-electron cloud of the thiophene ring.

Recommended Column Chemistries:

  • Phenyl-Hexyl: Provides

    
     interactions. The electron density differs between isomers, causing retention shifts.
    
  • Pentafluorophenyl (PFP): Offers strong dipole-dipole interactions and shape selectivity.

Experimental Workflow (Isomer Separation):

IsomerSeparation Start Start: Regioisomer Mixture C18 Try Standard C18 (Low pH) Start->C18 ResCheck Resolution > 1.5? C18->ResCheck Success Proceed to QC ResCheck->Success Yes Phenyl Switch to Phenyl-Hexyl (Methanol Mobile Phase) ResCheck->Phenyl No Temp Lower Temp to 15°C (Enhances shape selectivity) Phenyl->Temp PFP Switch to PFP Column (Acetonitrile Mobile Phase) Temp->PFP Still Co-eluting

Figure 1: Decision tree for separating difficult thienopyrimidine regioisomers.

Flash Chromatography (Purification)[4][5]

Q: My compound streaks on the TLC plate and stays at the baseline during Flash purification. What is the fix?

A: You must neutralize the silica acidity. Standard silica gel is slightly acidic (pH ~5). Basic thienopyrimidines bind irreversibly or streak (band broadening).

The "Basified Silica" Protocol:

  • Pre-treatment: Before loading your sample, flush the silica cartridge with 3 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) .

  • Eluent Modifier: Add 1% TEA or 1%

    
     to your organic solvent (e.g., the MeOH or EtOAc component).
    
  • Solvent System:

    • Standard: DCM / MeOH (0% to 10% MeOH).

    • Alternative (Better Separation): DCM / Acetone. Acetone is less protic than MeOH and often separates isomers better.

Q: My crude reaction mixture is insoluble in DCM or Hexane. How do I load it?

A: Use "Dry Loading" or a "Strong Solvent Sandwich." Direct liquid injection of DMSO/DMF solutions often causes the compound to crash out inside the column or elute immediately due to solvent strength mismatch.

Dry Loading Protocol (Gold Standard):

  • Dissolve crude material in minimal MeOH/DCM.

  • Add Celite 545 or Silica Gel (ratio 1:3 sample to solid).

  • Rotovap to dryness until you have a free-flowing powder.

  • Load this powder into an empty solid-load cartridge placed before the main column.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Peak Tailing (As > 1.5) Silanol interactionSwitch to High pH (pH 10) mobile phase or add 0.1% TFA.
Peak Fronting (As < 0.9) Solvent mismatchSample dissolved in DMSO/DMF? Inject smaller volume or dilute sample with water/mobile phase A.
Ghost Peaks CarryoverThienopyrimidines stick to steel. Add a needle wash step: 50:50 ACN:Isopropanol + 0.1% Formic Acid.
Retention Time Drift pH instabilityIf using Bicarbonate, make fresh buffer daily (it outgasses

, changing pH).
Split Peaks Sample precipitationCheck solubility in the starting mobile phase. If the gradient starts at 5% B, the compound might be crashing out. Start at 10-15% B.
Visualizing the Peak Tailing Solution

TailingFix Problem Problem: Tailing Peak CheckpH Check Mobile Phase pH Problem->CheckpH LowPH Low pH (2-3) CheckpH->LowPH HighPH High pH (9-10) CheckpH->HighPH MidPH Mid pH (5-8) CheckpH->MidPH ActionLow Add Ion Pair Reagent (0.1% TFA or Hexanesulfonate) LowPH->ActionLow ActionHigh Ensure Hybrid Column Used (Check Column pH limits) HighPH->ActionHigh ActionMid CRITICAL ERROR Avoid Mid pH for basic heterocycles Silanols are active here! MidPH->ActionMid

Figure 2: Logic flow for diagnosing and fixing peak tailing in basic heterocycles.

References

  • MDPI. (2019).[4] Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules. Link

  • Chromatography Online. (2024). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Link

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Link

  • Phenomenex. HPLC Troubleshooting Guide: Peak Tailing & Fronting. Link

Sources

Technical Support Center: Palladium Removal from Thienopyrimidine Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for palladium removal. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions to synthesize thienopyrimidine derivatives. The persistent issue of residual palladium in active pharmaceutical ingredients (APIs) is a critical hurdle in drug development, necessitating robust and reliable purification strategies.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab. We will explore the "why" behind purification choices, offering logical frameworks and detailed protocols to ensure your thienopyrimidine products meet the stringent purity requirements for downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical for my thienopyrimidine API?

A1: There are two primary drivers for the stringent removal of palladium:

  • Regulatory Compliance: Global regulatory bodies, including the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), enforce strict limits on elemental impurities in APIs.[1] These limits are outlined in the International Council for Harmonisation (ICH) Q3D guideline.[2][3][4] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) of 100 µ g/day for the oral route of administration.[5] This often translates to a concentration limit of 10 ppm in the final drug substance, depending on the maximum daily dose.[5] Failure to meet these limits will lead to the rejection of the drug candidate.[1]

  • Scientific Integrity: Beyond regulatory concerns, residual palladium can interfere with subsequent synthetic steps or compromise the results of biological assays.[1] As a catalyst, even trace amounts can exhibit unintended reactivity, leading to product degradation or the formation of impurities.

Q2: What makes palladium removal from thienopyrimidines particularly challenging?

A2: The thienopyrimidine scaffold itself presents a unique challenge. The sulfur and nitrogen heteroatoms within the ring system are excellent ligands for palladium. This strong coordination can lead to the formation of stable palladium-product complexes that are difficult to break apart using standard purification methods like simple filtration or crystallization.[6] These complexes may co-elute with the product during chromatography or co-precipitate during crystallization, making removal inefficient.

Q3: What are the primary strategies for palladium removal?

A3: The main strategies can be broadly categorized as follows:

  • Scavenging: This is the most widely adopted method and involves using solid-supported or solution-based agents (scavengers) that have a high affinity for palladium.[1] These agents selectively bind to the metal, which is then removed by filtration.

  • Adsorption: Materials like activated carbon can be used to adsorb palladium species from solution.[1][7]

  • Chromatography: While standard column chromatography can remove some palladium, its effectiveness is often limited.[8] Specialized functionalized silica gels can be more effective.

  • Crystallization: This can be an effective final polishing step, but it is not always sufficient on its own and can sometimes concentrate the metal impurity within the crystal lattice.[2]

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can pull palladium out of the organic phase.[8]

The choice of method is highly dependent on the specific properties of your thienopyrimidine product, the reaction solvent, temperature, and the nature of the palladium species present.[9]

Troubleshooting Guide

Scenario 1: "I ran a silica gel column, but my product is still black/grey and ICP-MS shows high palladium levels."

Q: Why did column chromatography fail, and what is a more effective approach?

A: This is a classic issue. Standard silica gel has a limited capacity to bind the various palladium species present at the end of a reaction (e.g., Pd(0), Pd(II), ligand complexes). Furthermore, if your thienopyrimidine product coordinates strongly to palladium, the complex will travel with your product down the column.

Expert Recommendation: Implement a Scavenging Step.

The most robust solution is to use a dedicated palladium scavenger. Thiol-functionalized silica scavengers are particularly effective due to the high affinity of sulfur for palladium.[1][10][11]

Workflow Diagram: Scavenger Screening

Scavenger_Screening start Crude Reaction Mixture (High Pd) split start->split scav1 Screen 1: Thiol-functionalized Silica split->scav1 Aliquot 1 scav2 Screen 2: Amine-functionalized Silica split->scav2 Aliquot 2 scav3 Screen 3: Activated Carbon split->scav3 Aliquot 3 analyze Filter & Analyze Supernatant (e.g., ICP-MS) scav1->analyze scav2->analyze scav3->analyze compare Compare Pd levels & Product Yield analyze->compare optimize Optimize with Best Scavenger (Temp, Time, Loading) compare->optimize

Caption: A parallel screening workflow to identify the optimal palladium scavenger.

Scenario 2: "My scavenger treatment isn't working. Palladium levels are still >100 ppm."

Q: What factors could be limiting my scavenger's efficiency, and how can I optimize the process?

A: Several factors can hinder scavenger performance. The choice of scavenger is critical, but so are the reaction conditions.

Causality Checklist & Optimization Steps:

  • Is the Palladium Species Accessible?

    • The Problem: Bulky phosphine ligands used in the cross-coupling reaction can shield the palladium center, preventing the scavenger from accessing and binding to it.

    • The Solution: Consider a pre-treatment step to break down the palladium-phosphine complex. One effective method is to add a small amount of an oxidizing agent like hydrogen peroxide (H2O2) to oxidize the phosphine to phosphine oxide, which is a much weaker ligand.[12] Alternatively, adding methanol and heating can sometimes help break down complexes and precipitate Pd(0) particles.[12]

  • Are the Scavenging Conditions Optimal?

    • The Problem: Scavenging is a chemical reaction, and like any reaction, it is sensitive to temperature, time, and concentration. Room temperature for a short period may not be sufficient.

    • The Solution: Systematically optimize the conditions.

      • Temperature: Increase the temperature of the slurry (e.g., to 45-60 °C) to increase the rate of scavenging.[9][12]

      • Time: Extend the treatment time. An overnight stir (16-18 hours) is often more effective than a 1-2 hour treatment.[9][13]

      • Loading: Ensure you are using a sufficient excess of the scavenger. A typical starting point is 5-10 weight equivalents relative to the theoretical amount of palladium.

  • Is Your Product Competing with the Scavenger?

    • The Problem: As mentioned, the thienopyrimidine itself can be a strong ligand for palladium.

    • The Solution: This is where scavenger selection is key. You need a scavenger with a significantly higher binding affinity for palladium than your product. Multidentate sulfur-based scavengers often provide this superior performance.[10]

Comparative Data: Scavenger vs. Activated Carbon
Purification MethodTypical Loading (wt/wt vs Pd)EfficiencyPotential Issues
Thiol-Functionalized Silica 10-20x>98% Pd Removal[13]Higher initial cost
Activated Carbon >50xVariable, often incomplete[13]Non-selective, can adsorb product leading to yield loss[1][13]

Data synthesized from studies comparing scavenger and carbon performance.[13]

Scenario 3: "I've successfully removed the palladium, but my product yield is very low."

Q: How can I minimize product loss during the palladium removal work-up?

A: Product loss is a common and frustrating problem, often caused by non-selective adsorption or physical trapping of the product in the solid support.

Expert Recommendations:

  • Avoid Overusing Activated Carbon: While inexpensive, activated carbon is notoriously non-selective and can adsorb a significant amount of your desired product, especially if the product has a planar, aromatic structure.[1] If you must use it, use the minimum amount necessary and perform a thorough wash of the carbon cake after filtration.

  • Optimize the Post-Filtration Wash: After filtering off the scavenger or carbon, wash the solid cake thoroughly with fresh solvent to recover any trapped product. However, be aware that excessive washing can sometimes cause a small amount of the scavenged palladium to leach back into the filtrate.[9] A balance must be struck.

  • Consider a Cartridge Format: Instead of adding loose scavenger to your reaction vessel, consider passing the crude solution through a pre-packed scavenger cartridge.[12] This often leads to a cleaner process with less physical trapping and can simplify handling, especially at a larger scale.

Detailed Experimental Protocols

Protocol 1: General Screening of Palladium Scavengers
  • Preparation: After the completion of your palladium-catalyzed reaction, take a small, representative sample of the crude reaction mixture. Determine the initial palladium concentration via ICP-MS if possible.

  • Aliquot: Divide the crude mixture into several vials.

  • Scavenger Addition: To each vial, add a different type of scavenger (e.g., SiliaMetS Thiol, MP-TMT, Activated Carbon). Use a consistent loading, for example, 50 mg of scavenger per 1 mL of reaction mixture.

  • Agitation & Heat: Place the vials on a shaker plate and heat to 50 °C for 4-6 hours.

  • Filtration: Cool the mixtures to room temperature and filter each through a small plug of Celite® or a syringe filter to remove the solid scavenger. Wash the solid with a small amount of the reaction solvent.

  • Analysis: Submit the filtrate from each vial for palladium analysis (ICP-MS). Analyze for product recovery by HPLC or UPLC.

  • Selection: Choose the scavenger that provides the best balance of high palladium removal and minimal product loss for scale-up.

Protocol 2: Optimized Work-up Using a Thiol-Based Scavenger
  • Reaction Completion: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to 40-50 °C.

  • Scavenger Addition: Add 5-10 wt. equivalents of a thiol-functionalized silica scavenger (relative to the initial mass of palladium catalyst) to the reaction vessel.

  • Stirring: Stir the slurry at 40-50 °C for 12-18 hours. Maintain an inert atmosphere if the product is air-sensitive.

  • Filtration: Cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the scavenger.

  • Washing: Wash the Celite® pad with 2-3 portions of the reaction solvent to ensure full recovery of the product.

  • Downstream Processing: Combine the filtrate and washes. This solution can now be taken forward for solvent swapping, crystallization, or other purification steps, with the confidence that the bulk of the palladium has been removed.

  • Final Analysis: After final isolation, submit a sample of the purified thienopyrimidine product for final palladium quantification by ICP-MS to confirm it meets regulatory specifications.[1]

Decision Logic for Palladium Removal

This diagram outlines a logical pathway for selecting and optimizing a palladium removal strategy based on initial experimental outcomes.

Palladium_Removal_Workflow start Post-Reaction Mixture (>1000 ppm Pd) initial_purification Initial Purification Attempt (e.g., Column Chromatography) start->initial_purification check_pd1 Check Pd Level (ICP-MS) initial_purification->check_pd1 scavenger_screen Perform Scavenger Screen (Thiol, Amine, Carbon) check_pd1->scavenger_screen > 10 ppm final_product Final Product (<10 ppm Pd) check_pd1->final_product < 10 ppm (Unlikely) check_pd2 Check Pd Level & Product Yield scavenger_screen->check_pd2 optimize Optimize Conditions: Temp, Time, Loading check_pd2->optimize Sub-optimal Removal/Yield check_pd2->final_product < 10 ppm & Good Yield check_pd3 Check Pd Level optimize->check_pd3 check_pd3->final_product < 10 ppm troubleshoot Troubleshoot: - Consider pre-treatment - Check ligand binding - Evaluate product loss check_pd3->troubleshoot > 10 ppm

Caption: Decision tree for selecting and refining a palladium removal strategy.

References

  • How to Remove Palladium in three easy steps - Biotage. (2023-01-20). [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015-05-18). [Link]

  • Spectrophotometric Determination of Palladium(II} after Extraction of - CORE. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023-09-06). [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study - Biotage. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. [Link]

  • Your trick to remove residual palladium : r/Chempros - Reddit. (2025-09-19). [Link]

  • ICH guideline Q3D (R2) on elemental impurities - EMA. (2020-09-28). [Link]

  • Guideline for Elemental Impurities Q3D(R2) - ICH. (2022-04-26). [Link]

  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. (2025-08-07). [Link]

Sources

Validation & Comparative

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 2-Chloro-7-iodothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif found in a multitude of pharmacologically active compounds, exhibiting activities ranging from anticancer to antiviral and anti-inflammatory.[1][2][3] The targeted functionalization of this core is paramount in drug discovery efforts to modulate potency, selectivity, and pharmacokinetic properties. The 2-Chloro-7-iodothieno[3,2-d]pyrimidine presents a particularly interesting substrate for diversification, offering two distinct halogen handles for palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for selective, sequential functionalization, a crucial strategy in the synthesis of complex molecular architectures.

This guide provides an in-depth comparison of two of the most powerful and versatile cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—for the selective functionalization of 2-Chloro-7-iodothieno[3,2-d]pyrimidine. We will delve into the mechanistic nuances, provide field-proven experimental protocols, and present a comparative analysis of their performance to aid researchers in making informed decisions for their synthetic campaigns.

The Strategic Advantage of Dihalogenated Heterocycles

The presence of two different halogens on the thieno[3,2-d]pyrimidine core is a synthetic chemist's boon. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the more robust C-Cl bond.[4] This inherent difference in reactivity allows for the selective coupling at the 7-position while leaving the 2-chloro substituent intact for subsequent transformations. This sequential approach is highly valuable for building molecular complexity in a controlled manner.

The Suzuki-Miyaura Coupling: A Green and Robust Choice

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the generally low toxicity of the boron-containing reagents and byproducts.[4][5]

Mechanistic Overview

The catalytic cycle of the Suzuki coupling is a well-established three-step process:[6][7]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in our case, the C-I bond of 2-Chloro-7-iodothieno[3,2-d]pyrimidine) to form a Pd(II) intermediate. This is typically the rate-determining step.[8]

  • Transmetalation: The organoboron species (e.g., a boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[5]

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination caption Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Selective Suzuki Coupling at the 7-Position

This protocol is a representative example for the selective coupling of an arylboronic acid at the 7-position of 2-Chloro-7-iodothieno[3,2-d]pyrimidine.

Materials:

  • 2-Chloro-7-iodothieno[3,2-d]pyrimidine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 2-Chloro-7-iodothieno[3,2-d]pyrimidine, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.[9]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[9]

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Stille Coupling: High Tolerance and Versatility

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide.[10] It is renowned for its exceptional tolerance of a wide variety of functional groups and its insensitivity to moisture and air, making the organostannane reagents easy to handle and store.[11]

Mechanistic Overview

The catalytic cycle of the Stille coupling is analogous to the Suzuki coupling and also proceeds through three key steps:[7][11]

  • Oxidative Addition: A Pd(0) catalyst adds to the organic halide (the C-I bond) to form a Pd(II) complex.

  • Transmetalation: The organostannane transfers its organic group to the palladium center, forming a diorganopalladium(II) complex. This step can sometimes be accelerated by the addition of additives like Cu(I) salts.[12]

  • Reductive Elimination: The two organic groups are reductively eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Stille_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-SnR'3) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination caption Figure 2: Catalytic Cycle of the Stille Coupling.

Figure 2: Catalytic Cycle of the Stille Coupling.
Experimental Protocol: Selective Stille Coupling at the 7-Position

This protocol provides a general procedure for the selective Stille coupling at the 7-position of 2-Chloro-7-iodothieno[3,2-d]pyrimidine.

Materials:

  • 2-Chloro-7-iodothieno[3,2-d]pyrimidine

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Optional: Additive (e.g., CuI, LiCl)

  • Solvent (e.g., Toluene, DMF, THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask, dissolve 2-Chloro-7-iodothieno[3,2-d]pyrimidine and the organostannane in the chosen solvent.

  • Degas the solution by bubbling with an inert gas for 15-30 minutes.

  • Add the palladium catalyst and any additives under a positive pressure of inert gas.

  • Heat the reaction mixture to the appropriate temperature (often between 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up often involves dilution with an organic solvent and washing with an aqueous solution of KF to remove tin byproducts.[11]

  • Dry the organic phase, concentrate, and purify the product via column chromatography.

Comparative Analysis: Suzuki vs. Stille

The choice between Suzuki and Stille coupling often depends on the specific requirements of the synthesis, including substrate scope, functional group compatibility, and practical considerations like reagent toxicity and cost.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Generally low toxicity of reagents and byproducts.[13]High toxicity of organotin reagents and byproducts.[10][14]
Reaction Conditions Requires a base for activation of the boronic acid.[5]Generally neutral conditions, no base required.
Functional Group Tolerance Very broad, but can be sensitive to base-labile groups.Extremely broad, one of the most tolerant cross-coupling reactions.[15]
Reagent Availability Large and growing number of commercially available boronic acids.Many common stannanes are commercially available.[10]
Work-up and Purification Boron byproducts are generally water-soluble and easily removed.Tin byproducts can be difficult to remove and often require specific work-up procedures (e.g., KF wash).[11]
Chemoselectivity Excellent for selective coupling at the C-I position.Excellent for selective coupling at the C-I position.
Cost Boronic acids are generally less expensive than organostannanes.[13]Organostannanes can be more expensive.

Field-Proven Insights and Causality

  • Why choose Suzuki? For many applications, the Suzuki coupling is the preferred method due to its lower toxicity, easier purification, and the wide availability and lower cost of boronic acids.[13] The requirement for a base is generally not a significant hindrance, and a wide variety of bases can be screened to optimize the reaction for sensitive substrates. For the synthesis of pharmaceutical intermediates, minimizing toxic metal residues is a critical consideration, making the Suzuki coupling a more attractive option from a process chemistry perspective.

  • When is Stille the better option? The Stille coupling truly shines when dealing with highly functionalized and complex molecules where other methods might fail.[15] Its exceptional functional group tolerance means that protecting groups are often unnecessary, leading to shorter and more efficient synthetic routes. In cases where a required boronic acid is unstable or difficult to prepare, the corresponding organostannane may be more readily accessible. The absence of a base can also be advantageous for substrates that are sensitive to basic conditions.

For the specific case of 2-Chloro-7-iodothieno[3,2-d]pyrimidine, both reactions are expected to proceed with high selectivity for the more reactive C-I bond. The choice will therefore hinge on the nature of the coupling partner and the overall synthetic strategy. If the desired R group is available as a stable and affordable boronic acid, the Suzuki coupling is the logical first choice. However, if the synthesis involves a delicate fragment that might not tolerate the basic conditions of the Suzuki reaction, or if the corresponding boronic acid is problematic, the Stille coupling provides a powerful and reliable alternative.

Conclusion

Both the Suzuki-Miyaura and Stille couplings are formidable tools for the selective functionalization of 2-Chloro-7-iodothieno[3,2-d]pyrimidine at the 7-position. The Suzuki coupling offers a greener and often more practical approach, while the Stille coupling provides unparalleled functional group tolerance, making it ideal for complex and sensitive substrates. A thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will enable researchers to strategically select the optimal conditions to advance their drug discovery and development programs.

References

  • Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine: Synthesis of [2-(3-Methyl-3H-imidazol-4-yl)- thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H. Sci-Hub. [Link]

  • Ch 23 Stille and Suzuki Coupling. YouTube. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. YouTube. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • ChemInform Abstract: Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-—Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances (RSC Publishing). [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC - PubMed Central. [Link]

  • Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. ResearchGate. [Link]

  • Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA. [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. NIH. [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]

  • Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed. [Link]

  • Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. ResearchGate. [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Bioengineer.org. [Link]

  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. NIH. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Chloro-7-iodothieno[3,2-d]pyrimidine Derivatives: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides an in-depth technical comparison of the biological activities of derivatives of this scaffold, with a particular focus on the strategic importance of the 2-chloro-7-iodo substitution pattern as a versatile starting point for the synthesis of novel therapeutic agents. While direct biological data on 2-Chloro-7-iodothieno[3,2-d]pyrimidine itself is limited in publicly accessible literature, its true value lies in its potential as a highly reactive intermediate. The chloro and iodo substituents serve as key chemical handles for the introduction of a wide array of functional groups, enabling the exploration of vast chemical space and the optimization of biological activity.

The Thieno[3,2-d]pyrimidine Scaffold: A Hub of Biological Activity

The thieno[3,2-d]pyrimidine nucleus is an isostere of purine, allowing it to interact with a variety of biological targets, particularly protein kinases, by mimicking the binding of ATP.[1] This has led to the development of numerous thieno[3,2-d]pyrimidine derivatives with a range of therapeutic applications, most notably in oncology.

Strategic Synthesis of the 2-Chloro-7-iodothieno[3,2-d]pyrimidine Core

A key intermediate in the synthesis of many thieno[3,2-d]pyrimidine derivatives is 2,4-dichlorothieno[3,2-d]pyrimidine.[2] This intermediate can be synthesized from 3-amino-2-methoxycarbonylthiophene. The 2- and 4-chloro positions are highly reactive towards nucleophilic substitution, allowing for the differential introduction of various side chains. Iodination at the 7-position can be achieved through electrophilic aromatic substitution, though the specific conditions would require empirical optimization.

Comparative Biological Activities of Thieno[3,2-d]pyrimidine Derivatives

The biological activity of thieno[3,2-d]pyrimidine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core. The following sections compare the activities of various derivatives as reported in the literature, highlighting the structure-activity relationships (SAR) that can guide the design of novel compounds based on the 2-Chloro-7-iodothieno[3,2-d]pyrimidine scaffold.

Kinase Inhibition: A Primary Anticancer Mechanism

Many thieno[3,2-d]pyrimidine derivatives exert their anticancer effects through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

CDK7 is a key regulator of the cell cycle and transcription, making it an attractive target in oncology. A series of thieno[3,2-d]pyrimidine derivatives have been identified as potent and selective CDK7 inhibitors.[3]

CompoundSubstitution PatternCDK7 IC50 (nM)Cell LineGI50 (nM)
Compound 36 2-(piperidine)-4-(aniline)-<1MDA-MB-46810-100
Reference Cpd Different substitution>100MDA-MB-468>1000

Structure-Activity Relationship Summary: The SAR studies for these CDK7 inhibitors revealed that the thieno[3,2-d]pyrimidine core is essential for activity.[3] A key finding was that the incorporation of a fluorine atom into the piperidine ring at the 2-position enhanced metabolic stability without compromising potency.[3] The aniline moiety at the 4-position was also found to be crucial for high-affinity binding to the kinase.[3]

JAK3 is a member of the Janus kinase family of tyrosine kinases that are involved in cytokine signaling and are primarily expressed in hematopoietic cells. Dysregulation of JAK3 signaling is implicated in various hematological malignancies, including B-cell lymphoma.[4] A series of thieno[3,2-d]pyrimidines bearing an acrylamide pharmacophore have been developed as potent and covalent JAK3 inhibitors.[4]

CompoundSubstitution at C4JAK3 IC50 (nM)Cell LineGI50 (µM)
9a (R)-N-(1-acryloylpiperidin-3-yl)-4-aminophenyl1.9SU-DHL-40.05
9g N-(1-acryloylazetidin-3-yl)1.8SU-DHL-40.1
Spebrutinib (Reference)-SU-DHL-40.5
Ibrutinib (Reference)-SU-DHL-4>20

Structure-Activity Relationship Summary: The covalent acrylamide group is a key feature of these inhibitors, forming a covalent bond with a cysteine residue in the ATP-binding site of JAK3.[4] The nature of the substituent at the 4-position of the thieno[3,2-d]pyrimidine core significantly influences both potency and cell-based activity.[4]

EGFR is a receptor tyrosine kinase that plays a critical role in the growth and survival of many types of cancer, particularly non-small cell lung cancer (NSCLC). Several thieno[3,2-d]pyrimidine derivatives have been investigated as EGFR inhibitors, including those active against drug-resistant mutants.[5]

CompoundCore StructureEGFR WT IC50 (nM)EGFR L858R/T790M IC50 (nM)Cell Line (A549) IC50 (µM)
B1 Pyrido[2,3-d]pyrimidine10.30.50.08
B7 Thieno[3,2-d]pyrimidine25.10.90.15
Olmutinib (Reference)7.11.20.05

Structure-Activity Relationship Summary: For this class of inhibitors, the overall shape and electronic properties of the molecule are critical for fitting into the ATP-binding pocket of EGFR. The thieno[3,2-d]pyrimidine core serves as a scaffold to present the key pharmacophoric elements in the correct orientation for potent inhibition.[5] The substituents at the 2- and 4-positions are crucial for achieving high potency and selectivity against mutant forms of EGFR.[5]

Broad-Spectrum Anticancer Activity

Beyond specific kinase inhibition, many thieno[3,2-d]pyrimidine derivatives exhibit broad-spectrum anticancer activity against various cancer cell lines. This suggests that they may act on multiple targets or through different mechanisms of action.

A study evaluating a series of novel thieno[2,3-d]pyrimidines (isomeric to the [3,2-d] series) against the NCI-60 panel of human cancer cell lines found that some compounds displayed remarkable and broad-spectrum anticancer activity.[6] While not the exact same scaffold, the findings provide valuable insights into the general anticancer potential of thienopyrimidines.

The 2-Chloro-7-iodothieno[3,2-d]pyrimidine Scaffold: A Gateway to Chemical Diversity

The true potential of the 2-Chloro-7-iodothieno[3,2-d]pyrimidine scaffold lies in its synthetic versatility. The two halogen atoms provide orthogonal handles for a variety of chemical transformations, allowing for the rapid generation of diverse libraries of compounds for biological screening.

  • The 2-Chloro Group: This position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, which can be used to modulate the compound's potency, selectivity, and pharmacokinetic properties.

  • The 7-Iodo Group: The iodine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. These reactions enable the introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups at the 7-position, providing another avenue for extensive SAR exploration.

G cluster_0 Position 2 Modification (SNAr) cluster_1 Position 7 Modification (Cross-Coupling) A 2-Chloro-7-iodothieno[3,2-d]pyrimidine (Versatile Scaffold) B Amine Derivatives A->B Nucleophilic Substitution C Ether Derivatives A->C Nucleophilic Substitution D Thioether Derivatives A->D Nucleophilic Substitution E Aryl/Heteroaryl Derivatives (Suzuki, Stille) A->E Palladium-catalyzed Cross-Coupling F Alkynyl Derivatives (Sonogashira) A->F Palladium-catalyzed Cross-Coupling G Amino Derivatives (Buchwald-Hartwig) A->G Palladium-catalyzed Cross-Coupling

Synthetic diversification of the 2-Chloro-7-iodothieno[3,2-d]pyrimidine scaffold.

Experimental Protocols

To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential. Below are representative protocols for key assays used in the evaluation of thieno[3,2-d]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (Example: CDK7)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound.

Objective: To quantify the concentration of a test compound required to inhibit 50% of the activity of a specific protein kinase.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Peptide substrate (e.g., a biotinylated peptide derived from a known CDK7 substrate)

  • Test compound stock solution (e.g., in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add the diluted test compound or vehicle (DMSO) to the wells of the microplate.

  • Add the peptide substrate and the CDK7 enzyme to the wells.

  • Initiate the kinase reaction by adding ATP to a final concentration close to the Km for the enzyme.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Objective: To determine the concentration of a test compound that causes a 50% reduction in the viability of a cancer cell line (GI50 or IC50).

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the GI50/IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

G A Seed Cells in 96-well Plate B Allow Cells to Adhere (Overnight) A->B C Treat with Serial Dilutions of Compound B->C D Incubate (e.g., 72 hours) C->D E Add MTT Reagent D->E F Incubate (2-4 hours) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate % Viability and Determine IC50 H->I

Sources

Optimization of Palladium Catalysts for Regioselective C7-Coupling of 2-Chloro-7-iodothieno[3,2-d]pyrimidine

[1]

Executive Summary

The regioselective functionalization of 2-chloro-7-iodothieno[3,2-d]pyrimidine is a critical step in the synthesis of PI3K/mTOR inhibitors (e.g., Pictilisib analogs) and other kinase-targeting small molecules. The synthetic challenge lies in achieving exclusive cross-coupling at the C7-iodine position while preserving the C2-chlorine handle for subsequent diversification, all while maintaining high yields and suppressing dehalogenation side reactions.

This guide compares three classes of palladium catalysts, evaluating their performance based on chemoselectivity (C7 vs. C2) , turnover frequency (TOF) , and stability .

Quick Selection Matrix
Catalyst ClassRepresentative CatalystBest Use CaseSelectivity (C7:C2)Yield Potential
Gen 1 (Traditional) Pd(PPh₃)₄Standard aryl boronic acids; high selectivity required.Excellent (>98:2)Moderate (60-75%)
Gen 2 (Bidentate) Pd(dppf)Cl₂·DCMScale-up; electron-deficient boronic acids; robust stability.Very Good (>95:5)High (80-95%)
Gen 3 (Bulky/Active) XPhos Pd G2 / Pd(dtbpf)Cl₂Sterically hindered boronic acids; rapid kinetics.Good (Risk of C2 coupling)Excellent (>90%)

Mechanistic Basis of Selectivity

The chemoselectivity relies on the significant difference in bond dissociation energies (BDE) and the rate of oxidative addition between the C–I and C–Cl bonds.

  • C7-Iodine: The C–I bond is weak (~65 kcal/mol) and electron-rich relative to the pyrimidine ring. Oxidative addition of Pd(0) occurs rapidly at mild temperatures (40–60 °C).

  • C2-Chlorine: The C–Cl bond is stronger (~95 kcal/mol). Although the C2 position is electron-deficient (activated by adjacent nitrogens), the high barrier to oxidative addition allows for kinetic discrimination.

Critical Control Point: Using highly active "Gen 3" catalysts (e.g., XPhos, SPhos) or elevated temperatures (>100 °C) can lower the activation energy barrier for C–Cl insertion, leading to bis-coupling (C2+C7) or polymerization , degrading the reaction profile.

ReactionPathStart2-Chloro-7-iodothieno[3,2-d]pyrimidineOxAdd_IIntermed A:Oxidative Addition (C7-I)Start->OxAdd_IFast (k1)<80°COxAdd_ClIntermed B:Oxidative Addition (C2-Cl)Start->OxAdd_ClSlow (k2)Requires High T/Active CatPd0Pd(0) CatalystPd0->StartProd_C7Target Product:7-Aryl-2-chloroOxAdd_I->Prod_C7Transmetalation& Red. Elim.Prod_BisImpurity:2,7-DiarylOxAdd_Cl->Prod_BisSide ReactionProd_C7->Prod_BisOver-reaction(if excess Ar-B(OH)2)

Figure 1: Kinetic pathway showing the favored C7-functionalization (Green) versus the undesired C2-activation (Red).

Detailed Catalyst Comparison

A. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
  • Status: The "Baseline" Standard.

  • Performance:

    • Provides the highest regioselectivity due to the bulky, monodentate PPh₃ ligands which are less effective at activating the smaller, harder C–Cl bond.

    • Drawbacks: Thermally unstable (decomposes to Pd black >80 °C); sensitive to air/moisture. Requires strict inert atmosphere (glovebox or Schlenk line).

    • Data Insight: Literature yields for thienopyrimidine iodides typically range from 65–75% . Lower yields are often due to protodehalogenation (iodine replaced by H) during long reaction times.

B. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂·DCM]
  • Status: The "Industrial Workhorse."

  • Performance:

    • The bidentate ferrocenyl ligand creates a large bite angle, stabilizing the Pd center and facilitating reductive elimination.

    • Robustness: Air-stable solid; tolerates water in the solvent system (essential for boronic acid solubility).

    • Selectivity: Excellent at controlled temperatures (60–80 °C).

    • Data Insight: Often boosts yields to 85–95% compared to Pd(PPh₃)₄.[1] It is the preferred catalyst for scale-up of GDC-0941 intermediates.

C. XPhos Pd G2 / Pd(dtbpf)Cl₂
  • Status: The "Problem Solvers."

  • Performance:

    • Utilizes electron-rich, bulky biaryl phosphine ligands.

    • Best For: Sterically hindered aryl boronic acids (e.g., ortho-substituted) or unreactive heteroaryl boronates.

    • Risk: These catalysts are so active they may begin to activate the C2-Cl bond if the temperature exceeds 80 °C or if the stoichiometry is not strictly controlled (1.0–1.05 equiv boronic acid).

Experimental Protocols

Recommended Protocol: C7-Selective Suzuki Coupling

Target: 7-(Substituted-aryl)-2-chlorothieno[3,2-d]pyrimidine Catalyst: Pd(dppf)Cl₂·DCM (Complex with dichloromethane)[2]

Materials:
  • 2-Chloro-7-iodothieno[3,2-d]pyrimidine (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (0.03 equiv / 3 mol%)

  • Base: 2.0 M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Procedure:
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the thienopyrimidine substrate, aryl boronic acid, and Pd(dppf)Cl₂·DCM.

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 80 °C for 2–4 hours.

    • Monitoring: Check by LC-MS or TLC. Look for the disappearance of the starting iodide. The chloride peak should remain intact.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The C7-coupled product is typically more polar than the starting material but less polar than the bis-coupled byproduct.

Troubleshooting Guide
ObservationDiagnosisSolution
Starting Material Remains Catalyst deactivation or low reactivity.Switch to Pd(dtbpf)Cl₂ or increase temp to 90 °C. Ensure solvent is degassed.
Bis-Coupling (C2 & C7) Catalyst too active or excess boronic acid.Reduce temp to 60 °C. Switch to Pd(PPh₃)₄ . Strictly limit boronic acid to 1.0 equiv.
De-iodination (Product is H) Protodehalogenation.Use anhydrous conditions with Cs₂CO₃ in DMF/Dioxane.

Decision Support Visualization

Use this decision tree to select the optimal catalyst based on your specific coupling partner.

CatalystDecisionStartSelect Catalyst for2-Cl-7-I-thienopyrimidineBoronicTypeIs the Boronic AcidSterically Hindered?Start->BoronicTypeHinderedYes (e.g., ortho-subst)BoronicType->HinderedYesNotHinderedNo (Standard Aryl)BoronicType->NotHinderedNoRec_XPhosUse XPhos Pd G2(Monitor C2 coupling!)Hindered->Rec_XPhosScaleReaction Scale?NotHindered->ScaleSmallScaleSmall (<100 mg)High Selectivity CriticalScale->SmallScaleLargeScaleLarge (>1 g)Robustness CriticalScale->LargeScaleRec_PPh3Use Pd(PPh3)4(Strict Inert Atm)SmallScale->Rec_PPh3Rec_dppfUse Pd(dppf)Cl2(Robust, High Yield)LargeScale->Rec_dppf

Figure 2: Catalyst selection decision tree based on substrate steric profile and reaction scale.

References

  • Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. Adv. Synth. Catal. 2023, 365, 4086–4120. Link

  • Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. Chem. Biodiversity 2023, 20, e202300567. Link

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules 2020, 25, 5488.[4] Link

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. J. Med. Chem. 2017, 60, 2344–2363. Link

  • Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl. Beilstein J. Org. Chem. 2015, 11, 2476–2486. Link

Purity assessment of synthesized 2-Chloro-7-iodothieno[3,2-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[3,2-d]pyrimidine scaffold is a critical pharmacophore in modern drug discovery, serving as a bioisostere to purines in kinase inhibitors (e.g., PI3K, EGFR targets).[1] The specific derivative 2-Chloro-7-iodothieno[3,2-d]pyrimidine represents a high-value intermediate; the C-2 chlorine allows for nucleophilic displacement (typically by amines), while the C-7 iodine facilitates Suzuki-Miyaura or Sonogashira couplings to extend the carbon skeleton.

However, the chemical reactivity that makes this scaffold valuable also makes it prone to specific impurity profiles—regioisomers, hydrolysis products, and de-halogenated precursors—that standard "generic" purity assays often miss. This guide objectively compares analytical methodologies to establish a self-validating purity assessment protocol, moving beyond simple area-% integration to a chemically grounded quality standard.

The Impurity Landscape: A Mechanistic View

To accurately assess purity, one must first understand the genesis of potential contaminants. The synthesis of 2-Chloro-7-iodothieno[3,2-d]pyrimidine typically proceeds via electrophilic iodination of a 2-chloro-thieno[3,2-d]pyrimidine precursor.

Synthesis & Impurity Origin Map

The following diagram maps the synthetic pathway and the specific entry points for critical impurities.

SynthesisImpurityMap Precursor 2-Chlorothieno[3,2-d]pyrimidine (Starting Material) Target 2-Chloro-7-iodothieno[3,2-d]pyrimidine (TARGET) Precursor->Target Electrophilic Subst. (C-7) Impurity_SM Impurity A: Unreacted Precursor (No Iodine) Precursor->Impurity_SM Incomplete Rxn Impurity_Regio Impurity C: 6-Iodo Regioisomer (Wrong position) Precursor->Impurity_Regio Low Selectivity Reagent Iodinating Agent (NIS or I2/Ag+) Reagent->Target Impurity_Hydro Impurity B: 7-Iodo-thieno[3,2-d]pyrimidin-2-one (Hydrolysis of Cl) Target->Impurity_Hydro Moisture/Acid (Cl displacement) Impurity_Di Impurity D: 6,7-Diiodo Derivative (Over-iodination) Target->Impurity_Di Excess Reagent

Figure 1: Synthetic origin of common impurities. Note that Impurity B (Hydrolysis) is particularly insidious as it can form during storage if the powder is exposed to moisture.

Comparative Analysis of Analytical Methodologies

We evaluated four common analytical techniques for their suitability in quantifying the target compound and detecting the specific impurities listed above.

Performance Matrix
FeatureHPLC-UV (DAD) UHPLC-MS/MS 1H qNMR TLC
Primary Role Quantitation (Purity %) Identification (ID) Structural VerificationQuick Screen
Sensitivity (LOD) High (0.05%)Very High (<0.01%)Low (~1%)Low (>2%)
Selectivity High (with optimized gradient)Excellent (Mass discrimination)Moderate (Signal overlap)Low
Cost per Run LowHighMediumNegligible
Critical Limitation Requires reference standards for RRF correction.Ion suppression can skew quantitation.Cannot detect trace inorganic salts or low-level isomers easily.Non-quantitative.
Verdict GOLD STANDARD REQUIRED FOR R&D SUPPORTING OBSOLETE
Expert Insight: Why HPLC-UV Wins for Purity

While LC-MS is superior for identifying what an impurity is (e.g., confirming the +126 Da shift for iodine), it is poor for quantifying purity due to varying ionization efficiencies. A chlorinated species often ionizes differently than an iodinated one. HPLC-UV , specifically with a Diode Array Detector (DAD), remains the most robust method for purity assessment because the thienopyrimidine core dominates the UV absorption, resulting in relatively uniform Response Factors (RRF) across the derivatives.

Recommended Protocol: HPLC-UV with MS Confirmation

This protocol is designed to separate the highly lipophilic target from its more polar hydrolysis products and less polar di-iodo impurities.

Chromatographic Conditions
  • Instrument: HPLC or UHPLC system with DAD and optional MS detector.

  • Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

    • Rationale: The C18 phase provides strong retention for the hydrophobic iodine and chlorine substituents, essential for separating the target from the unreacted starting material.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Rationale: Acidic pH suppresses the ionization of the pyrimidine nitrogens, sharpening peak shapes and preventing tailing.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Elute polar salts)
15.095Linear Gradient (Elute Target)
20.095Wash (Elute Di-iodo impurities)
20.15Re-equilibration
25.05End
Data Interpretation Guide

Based on the hydrophobicity changes induced by the halogens:

  • RT ~ 4-6 min: Hydrolysis Impurity (OH replaces Cl

    
     More Polar).
    
  • RT ~ 10-11 min: Unreacted Starting Material (Missing Iodine

    
     Less Lipophilic than target).
    
  • RT ~ 12-13 min: Target Compound (2-Chloro-7-iodothieno[3,2-d]pyrimidine) .

  • RT ~ 15+ min: Di-iodo Impurity (Extra Iodine

    
     Highly Lipophilic).
    

Self-Validating Workflow (Decision Tree)

A robust purity assessment is not a single step; it is a logic flow. Use this decision tree to determine if a batch is "Release Grade."

DecisionTree Start Crude Product Isolated Step1 Step 1: 1H NMR Check Start->Step1 Decision1 Is Structure Correct? (Check C-H integration) Step1->Decision1 Step2 Step 2: HPLC-UV (254 nm) Decision1->Step2 Yes Fail_Recrys Recrystallize (EtOH/Hexane) Decision1->Fail_Recrys No (Major impurities) Decision2 Purity > 95%? Step2->Decision2 Step3 Step 3: LC-MS Confirmation Decision2->Step3 Yes Fail_Flash Flash Chromatography (Hexane/EtOAc) Decision2->Fail_Flash No (<95%) Decision3 Mass = [M+H]+ (Target)? No +126 (Di-iodo)? Step3->Decision3 Pass BATCH APPROVED (Release for coupling) Decision3->Pass Yes Decision3->Fail_Flash No (Wrong ID)

Figure 2: Analytical decision matrix ensuring ICH Q3A compliance. Note that NMR is used first as a coarse filter before the more expensive LC-MS analysis.

Experimental Case Data (Simulated)

To illustrate the difference in detection capabilities, the table below compares results from a "Standard" generic method vs. the "Optimized" protocol described above for a synthesized batch.

Impurity TypeGeneric Method (Isocratic 50% ACN)Optimized Gradient Method Note
Target 98.2% Area96.5% Area Generic method co-eluted the regioisomer.
Regioisomer (C-6 Iodo) Not Detected (Co-eluted)1.2% Area Critical for subsequent SAR studies.
Hydrolysis Product 1.8% Area1.8% Area Easily detected by both.
Starting Material Not Detected (Eluted in void)0.5% Area Generic method flushed SM too fast.

References

  • ICH Harmonised Tripartite Guideline. (2006).[4] Impurities in New Drug Substances Q3A(R2).[4] International Council for Harmonisation.[5][6] Link

  • BenchChem Application Notes. (2025). HPLC Method for Purity Analysis of Synthesized Pyrimidine Compounds.[2][7]Link

  • National Institutes of Health (NIH). (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives... PubMed Central. Link

  • ResearchGate Review. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives.[8]Link

Sources

Cross-reactivity profiling of 2-Chloro-7-iodothieno[3,2-d]pyrimidine based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the cross-reactivity profiling of kinase inhibitors derived from the 2-Chloro-7-iodothieno[3,2-d]pyrimidine scaffold. This intermediate is a privileged structure in drug discovery, serving as a modular "chassis" for synthesizing potent inhibitors of PI3K (Phosphoinositide 3-kinase) , mTOR , and increasingly, CDK7/9 .

The following analysis compares the selectivity profiles of three distinct inhibitor classes derived from this single core, highlighting how specific substitutions at the C-2 and C-7 positions dictate off-target liabilities.

Executive Summary: The Scaffold Paradox

The thieno[3,2-d]pyrimidine core functions as a bioisostere of purine (adenine), allowing it to bind competitively to the ATP-binding pocket of kinases. While this ensures high potency, it introduces significant cross-reactivity risks .

  • The Core: 2-Chloro-7-iodothieno[3,2-d]pyrimidine.

  • The Challenge: Differentiating between the Class I PI3K isoforms (

    
    ) and the structurally related PI3K-related kinases (PIKKs) like mTOR  and DNA-PK .
    
  • Emerging Risks: Recent profiling reveals that modifying the C-7 position can unexpectedly shift affinity toward CDK7 and FLT3 , necessitating rigorous kinome-wide scanning.

Structural Basis of Selectivity (SAR Logic)

The 2-Chloro-7-iodothieno[3,2-d]pyrimidine scaffold offers two primary vectors for chemical modification, which we define as the Selectivity Axis (C-7) and the Affinity Axis (C-2) .

The SAR Workflow

The iodine at C-7 allows for Suzuki-Miyaura coupling to introduce bulky aryl groups that occupy the hydrophobic pocket (selectivity gatekeeper). The chlorine at C-2 undergoes nucleophilic aromatic substitution (


) with amines to interact with the hinge region.

SAR_Logic Core 2-Chloro-7-iodothieno [3,2-d]pyrimidine C7_Mod C-7 Modification (Suzuki Coupling) Core->C7_Mod Iodine Displacement C2_Mod C-2 Modification (SnAr Substitution) Core->C2_Mod Chlorine Displacement Target_PI3K PI3K Isoform Specificity (Indazoles/Pyridines) C7_Mod->Target_PI3K Bulky Heterocycles Target_CDK CDK7/9 Off-Target (Thiophene/Phenyl) C7_Mod->Target_CDK Small Aryls Target_mTOR Dual PI3K/mTOR (Rigid Bicycles) C2_Mod->Target_mTOR Solubilizing Groups (Morpholines/Piperazines)

Figure 1: Modular synthesis logic. The C-7 position acts as the primary "steering wheel" for kinase selectivity, while C-2 modulates solubility and hinge binding.

Comparative Performance Guide

We compare three representative derivative classes synthesized from the 2-Chloro-7-iodothieno[3,2-d]pyrimidine core.

  • Class A (Pictilisib-like): Indazole group at C-7; Piperazine at C-2. Designed for Pan-PI3K inhibition.[1][2]

  • Class B (Apitolisib-like): Aminopyrimidine at C-7. Designed for Dual PI3K/mTOR inhibition.[1]

  • Class C (Emerging CDK-Selective): Phenyl/Thiophene at C-7. Designed for CDK7.

Table 1: Biochemical Selectivity Profile ( in nM)
Target KinaseClass A (Pan-PI3K)Class B (Dual PI3K/mTOR)Class C (CDK7 Lead)Biological Consequence of Inhibition
PI3K

3.0 5.0 >1,000Insulin signaling disruption (Hyperglycemia)
PI3K

3.0 7.0 >1,000Immune modulation (B-cell signaling)
mTOR (C1/C2) 1,200 (Selectivity >400x)15.0 >5,000Autophagy induction; Global translation arrest
CDK7 >10,000>5,0004.0 Transcriptional repression (Super-enhancers)
DNA-PK 500200>10,000Impaired DNA repair (Radio-sensitization)
FLT3 >10,000>10,00045.0Myelosuppression (Off-target risk)

Key Insight: The sulfur atom in the thieno[3,2-d]pyrimidine ring creates a steric clash with Tyr2225 in mTOR, which is not present in PI3K


 (Tyr836). Class A exploits this to achieve high PI3K vs. mTOR selectivity. Class B overcomes this repulsion via specific H-bond donors at C-2, collapsing the selectivity window.

Experimental Protocols for Validation

To validate the profile of a new inhibitor derived from this scaffold, the following self-validating workflow is required.

Protocol A: Differential Kinase Assay (ADP-Glo™)

Objective: Quantify selectivity between PI3K isoforms and mTOR.

  • Reagent Prep: Prepare 2.5x kinase buffer (50 mM HEPES pH 7.5, 3 mM

    
    , 1 mM EGTA, 0.03% CHAPS).
    
  • Substrate Loading:

    • For PI3K: Use PIP2:PS lipid vesicles (

      
      ).
      
    • For mTOR: Use p70S6K peptide substrate.

  • Inhibitor Titration: Dissolve 2-Chloro-7-iodothieno[3,2-d]pyrimidine derivative in 100% DMSO. Perform 1:3 serial dilution (10 points) starting at

    
    .
    
  • Reaction: Incubate Kinase + Inhibitor for 15 min at RT. Initiate with ATP (

    
     final). Run for 60 min.
    
  • Detection: Add ADP-Glo reagent (Promega) to deplete ATP. Incubate 40 min. Add Kinase Detection Reagent. Read Luminescence.

  • Validation Check: Z-factor must be > 0.5. Reference compound GDC-0941 must show

    
     for PI3K 
    
    
    
    .
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm functional inhibition in intact cells.

  • Cell Line: PC3 (PTEN null, high pAKT) or MCF7 (PIK3CA mutant).

  • Treatment: Treat cells with inhibitor (0.1, 1.0, 10

    
    ) for 2 hours.
    
  • Lysis: Use RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Markers:

    • pAKT (Ser473): Readout for PI3K/mTORC2.

    • pS6 (Ser235/236): Readout for mTORC1.

    • pPol II (Ser5): Readout for CDK7 (Crucial for Class C derivatives).

  • Interpretation:

    • Class A profile: Loss of pAKT, maintenance of pS6 (at low doses).

    • Class B profile: Complete loss of pAKT and pS6.

    • Class C profile: Loss of pPol II; pAKT unaffected.

Pathway Visualization

Understanding where these inhibitors intercept the signaling cascade is critical for interpreting toxicity profiles.

PI3K_mTOR_Pathway RTK RTK (e.g., EGFR/InsR) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (PKB) PIP3->AKT Recruitment mTORC2 mTORC2 (Cytoskeleton/Survival) PIP3->mTORC2 mTORC1 mTORC1 (Cell Growth) AKT->mTORC1 Activation S6K S6K mTORC1->S6K mTORC2->AKT Phos-Ser473 Translation Protein Translation S6K->Translation ClassA Class A Inhibitor (Thieno-Indazole) ClassA->PI3K ClassB Class B Inhibitor (Thieno-Pyrimidine) ClassB->PI3K ClassB->mTORC1 ClassB->mTORC2

Figure 2: Signal transduction blockade. Class A inhibitors (Pan-PI3K) selectively block the upstream PI3K node. Class B inhibitors (Dual) impose a vertical blockade on both PI3K and mTOR complexes, leading to more profound cytotoxicity.

References

  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase." Journal of Medicinal Chemistry.

  • Sutherlin, D. P., et al. (2011). "Discovery of (S)-1-(4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one (GDC-0980) as a potent, selective, and orally bioavailable inhibitor of Class I PI3 kinase and mTOR kinase." Journal of Medicinal Chemistry.

  • Zhang, H., et al. (2024). "Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7." European Journal of Medicinal Chemistry.

  • Heffron, T. P., et al. (2010). "Rational design of pi3k inhibitors: structural insights into the selectivity of thieno[3,2-d]pyrimidines." ACS Medicinal Chemistry Letters.

Sources

Evaluating the Metabolic Stability of Thienopyrimidine Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Thienopyrimidines—specifically thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers—have emerged as critical bioisosteres of quinazolines and purines in modern drug discovery. They serve as the core scaffold for several potent kinase inhibitors, including Pictilisib (GDC-0941) (PI3K inhibitor) and Relugolix (GnRH receptor antagonist).

While the thienopyrimidine scaffold offers distinct advantages in terms of IP space and solubility compared to the fused benzene ring of quinazolines, it introduces unique metabolic liabilities. The electron-rich thiophene ring is susceptible to oxidative metabolism, particularly S-oxidation and hydroxylation, which can lead to rapid clearance or the formation of reactive metabolites.

This guide provides a rigorous framework for evaluating the metabolic stability of these compounds, comparing them against standard alternatives, and detailing the experimental protocols required to validate their pharmacokinetic (PK) profiles.

Comparative Analysis: Thienopyrimidines vs. Quinazolines

The decision to utilize a thienopyrimidine scaffold over a quinazoline often hinges on a trade-off between physicochemical properties and metabolic stability.

Table 1: Scaffold Performance Comparison
FeatureThienopyrimidine Scaffold Quinazoline Scaffold Implication for Drug Design
Electronic Character Electron-rich (Thiophene fused).Electron-deficient (Benzene fused).Thienopyrimidines often show higher affinity for ATP-binding pockets due to distinct

-stacking interactions.
Solubility Generally Higher.Moderate to Low (often requires solubilizing tails).Thienopyrimidines may require fewer formulation excipients but are more prone to rapid renal clearance if not optimized.
Metabolic Hotspots High Risk: Thiophene S-oxidation, C-hydroxylation on the thiophene ring.Moderate Risk: Benzylic oxidation, N-dealkylation.Thienopyrimidines require specific screening for reactive sulfur metabolites (sulfoxides/sulfones).
CYP Inhibition Variable; Thiophene ring can act as a suicide substrate (mechanism-based inhibition).Well-characterized; often CYP3A4 substrates.Thienopyrimidines carry a higher risk of drug-drug interactions (DDI) via CYP inactivation.
Structural Vulnerabilities[1]
  • S-Oxidation: The sulfur atom in the thiophene ring is a soft nucleophile. In the presence of high-valent iron-oxo species (CYP450), it can undergo oxidation to sulfoxides and sulfones. This is a liability not present in quinazolines.

  • Ring Hydroxylation: The C-H bonds adjacent to the sulfur (positions 5 or 6 depending on fusion) are electron-rich and prone to electrophilic attack by CYP enzymes.

Experimental Framework: Microsomal Stability Assay

To objectively evaluate metabolic stability, the Liver Microsome Stability Assay is the industry standard. It measures the Intrinsic Clearance (


) and Half-life (

).
Protocol: High-Throughput Microsomal Stability
  • Objective: Determine

    
     and 
    
    
    
    using pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
  • Detection: LC-MS/MS (Triple Quadrupole).

Step-by-Step Methodology
  • Stock Preparation: Prepare 10 mM stock of the thienopyrimidine test compound in DMSO. Dilute to 100

    
    M intermediate in MeCN/Water (1:1).
    
  • Reaction Mixture:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Microsomes (0.5 mg/mL final protein concentration).

    • Test Compound (1

      
      M final concentration to ensure first-order kinetics).
      
    • Pre-incubation: 5 minutes at 37°C.

  • Initiation: Add NADPH regenerating system (1 mM NADPH final).

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide or Warfarin).
    
  • Processing: Centrifuge at 4000 rpm for 20 mins at 4°C. Inject supernatant into LC-MS/MS.

Data Analysis

Plot


 vs. Time.[1] The slope 

is the elimination rate constant.


Workflow Visualization

G cluster_sampling Kinetic Sampling Loop Start Compound Stock (10 mM DMSO) Mix Master Mix Prep (Microsomes + Buffer) Start->Mix PreInc Pre-Incubation (37°C, 5 min) Mix->PreInc StartRxn Initiation (+ NADPH) PreInc->StartRxn Sample0 T=0 min StartRxn->Sample0 Aliquot Sample15 T=15 min StartRxn->Sample15 Sample60 T=60 min StartRxn->Sample60 Quench Quench & IS Addition (Ice-cold ACN) Sample0->Quench Sample15->Quench Sample60->Quench Analysis LC-MS/MS Quantification Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Figure 1: Standardized workflow for High-Throughput Microsomal Stability Assay.

Metabolic Pathways & Data Interpretation[2][3][4]

Understanding where the molecule breaks down is as important as how fast it breaks down.

Case Study: Pictilisib (GDC-0941)

Pictilisib is a class I PI3K inhibitor based on a thienopyrimidine scaffold.[2] Its development highlighted specific metabolic challenges.[3]

  • Observation: In preclinical species, Pictilisib showed high clearance in mice (63.7 mL/min/kg) but moderate clearance in dogs (11.9 mL/min/kg).[4]

  • Metabolite Identification: The primary metabolic pathways identified were oxidation and glucuronidation.

  • Optimization: The indazole moiety was critical for binding, but the thienopyrimidine core required optimization of the substituents at the 2- and 4-positions to sterically hinder metabolic enzymes.

Metabolic Pathway Map

The following diagram illustrates the common metabolic fates of a generic 4-substituted thieno[2,3-d]pyrimidine.

MetPath Parent Thienopyrimidine Parent SOx S-Oxide / Sulfone (Thiophene Ring) Parent->SOx CYP450 (Oxidation) Hydrox C-Hydroxylation (Thiophene C5/C6) Parent->Hydrox CYP450 (Oxidation) Dealk N-Dealkylation (Side Chains) Parent->Dealk CYP450 (N-dealkylation) Descr1 Risk: Reactive metabolite formation (Suicide inhibition) SOx->Descr1 Gluc Glucuronidation (Phase II) Hydrox->Gluc UGT (Conjugation) Descr2 Common in Mouse/Rat Dealk->Descr2

Figure 2: Common metabolic pathways for thienopyrimidine derivatives.

Performance Metrics Table

When evaluating your compound, benchmark against these reference values.

Compound ClassSpecies

(

L/min/mg)
ClassificationNotes
Optimized Thienopyrimidine (e.g., Pictilisib)Human< 15Stable Moderate hepatic clearance predicted.[4]
Early Hit (Thioether) Human> 50Unstable Likely rapid S-oxidation.
Quinazoline Reference (e.g., Erlotinib)Human< 10Stable Low intrinsic clearance; CYP3A4 dependent.
Antimalarial Hit (Morpholinophenyl derivative)Human> 100High Clearance

min; rapid dealkylation.

Strategic Recommendations for Optimization

If your thienopyrimidine lead shows poor metabolic stability (


), employ the following strategies:
  • Block Metabolic Soft Spots:

    • Thiophene Oxidation: Introduce electron-withdrawing groups (e.g., -Cl, -CN, -CF3) on the thiophene ring to reduce electron density and prevent S-oxidation.

    • C-Hydroxylation: Block the C5/C6 positions with small alkyl groups (Methyl) or halogens (Fluorine) to prevent CYP access.

  • Scaffold Hopping:

    • If the thiophene sulfur is the primary liability, consider switching between thieno[2,3-d] and thieno[3,2-d] isomers. The change in geometry can alter the presentation of the sulfur atom to the CYP active site.

  • Linker Modification:

    • Many thienopyrimidines utilize a thioether linker at position 4. Oxidizing this to a sulfone proactively during synthesis, or replacing it with an amine or ether linker, often improves stability.

References

  • Genentech/Roche. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor. PubMed. Link

  • WuXi AppTec. (2023). Metabolic Stability Assays: Liver Microsomal Stability. WuXi AppTec DMPK Services. Link

  • Journal of Medicinal Chemistry. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. PubMed. Link

  • Springer Protocols. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Link

  • Molecules. (2019).[5] Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. NIH/NLM. Link

Sources

Comparison of Synthetic Routes to Functionalized Thieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thieno[3,2-d]pyrimidines act as critical bioisosteres for quinazolines and purines in medicinal chemistry, offering modified solubility profiles and distinct vectors for active site engagement. They are privileged scaffolds in kinase inhibitor discovery, exemplified by compounds like GDC-0941 (Pictilisib) (PI3K inhibitor) and Galeterone (CYP17 inhibitor).

This guide objectively compares the two primary synthetic strategies: the Thiophene-First (De Novo) approach and the Pyrimidine-First (Annulation) approach. While the Thiophene-First route is the industry standard due to the versatility of the Gewald reaction, the Pyrimidine-First route offers niche utility for specific substitution patterns.

Part 1: Strategic Analysis of Synthetic Routes

Route A: The Thiophene-First Strategy (Industry Standard)

This route constructs the pyrimidine ring onto a pre-existing thiophene core. It is the dominant method for generating thieno[3,2-d]pyrimidines due to the accessibility of diverse 3-aminothiophene-2-carboxylate precursors via the Gewald reaction.

Mechanism & Logic:

  • Precursor Synthesis: The Gewald Reaction (ketone/aldehyde + activated nitrile + elemental sulfur) yields highly substituted 3-aminothiophene-2-carboxylates.

  • Cyclization: Condensation with a "C1" source (formamide, urea, formamidine acetate, or triethyl orthoformate) closes the pyrimidine ring.

  • Activation: The resulting thienopyrimidin-4-one is chlorinated (POCl

    
    ) to generate the 4-chloro intermediate, the "linchpin" for further functionalization.
    

Pros:

  • Scalability: The Gewald reaction is robust and scalable to kilogram quantities.

  • Regiocontrol: The substitution pattern is fixed early in the synthesis, avoiding regioselectivity issues during ring closure.

  • Versatility: Allows for extensive modification of the thiophene ring (C6/C7 positions) prior to pyrimidine formation.

Cons:

  • Linearity: It is a linear sequence; failure in the final cyclization wastes the complex thiophene precursor.

Route B: The Pyrimidine-First Strategy (Annulation)

This route involves annealing a thiophene ring onto a pre-functionalized pyrimidine. While less common for the [3,2-d] isomer compared to the [2,3-d] isomer, it is useful when the pyrimidine core requires sensitive functional groups that might not survive the Gewald conditions.

Mechanism & Logic:

  • Precursor: Requires a 5-halogeno-4-mercaptopyrimidine or a 4-chloropyrimidine-5-carboxaldehyde.

  • Annulation: Reaction with alkyl thioglycolates under basic conditions triggers an S_N_Ar followed by Dieckmann condensation or aldol-type cyclization.

Pros:

  • Convergent: Allows the coupling of two complex fragments.

  • Commercial Availability: Many substituted pyrimidines are commercially available.

Cons:

  • Isomer Challenges: Achieving the [3,2-d] fusion specifically (vs [2,3-d]) requires precise starting material design (e.g., placing the sulfur at the correct position relative to the electrophile).

  • Harsh Conditions: Often requires high temperatures or strong bases that limit functional group tolerance.

Part 2: Comparative Metrics

The following table contrasts the performance of these routes in a drug discovery context.

MetricRoute A: Thiophene-First (Gewald)Route B: Pyrimidine-First
Starting Material Cost Low (Commodity chemicals: Sulfur, cyanoacetate)Medium/High (Functionalized pyrimidines)
Step Count (to Core) 2-3 Steps2-4 Steps
Diversity Potential High (C6/C7 via Gewald inputs)Medium (Limited by pyrimidine availability)
Scalability Excellent (Valid for GMP)Moderate (Purification often required)
Regioselectivity High (Intrinsic to precursor)Variable (Dependent on leaving group)
Primary Application Library generation, Lead OptimizationScaffold hopping, Specific regioisomers

Part 3: Visualizing the Retrosynthetic Logic

The diagram below illustrates the disconnection strategies for both routes.

Retrosynthesis cluster_A Route A: Thiophene-First (Standard) cluster_B Route B: Pyrimidine-First (Alternative) Target Thieno[3,2-d]pyrimidine Core RouteA_Inter Thienopyrimidin-4-one RouteA_Inter->Target Functionalization (POCl3, SNAr) RouteA_SM 3-Aminothiophene-2-carboxylate (via Gewald Rxn) RouteA_SM->RouteA_Inter Cyclization (Formamide/Urea) RouteB_Inter Functionalized Pyrimidine (e.g., 4-chloro-5-formyl) RouteB_Inter->Target Annulation RouteB_SM Mercaptoacetate + Pyrimidine RouteB_SM->RouteB_Inter Precursor Assembly

Caption: Retrosynthetic analysis showing the two primary disconnection strategies. Route A builds the pyrimidine on a thiophene; Route B builds the thiophene on a pyrimidine.

Part 4: Case Study & Experimental Protocol (GDC-0941)

This section details the synthesis of GDC-0941 , a potent PI3K inhibitor.[1][2] This synthesis exemplifies Route A combined with Late-Stage Functionalization (C-H activation/Lithiation).

Synthesis Workflow (GDC-0941)

GDC0941 SM Methyl 3-amino-4-methyl thiophene-2-carboxylate Core Thieno[3,2-d]pyrimidin-4-one SM->Core 1. Formamide, 190°C Chloro 4-Chloro-thieno[3,2-d]pyrimidine Core->Chloro 2. POCl3, Reflux Morph 4-Morpholino derivative Chloro->Morph 3. Morpholine, SNAr Suzuki Indazole-coupled Intermediate Morph->Suzuki 4. Suzuki Coupling (Indazole Boronate) Final GDC-0941 (Pictilisib) Suzuki->Final 5. Lithiation (LiTMP), DMF 6. Reductive Amination

Caption: Step-wise synthesis of GDC-0941 illustrating the Thiophene-First strategy followed by C2-Suzuki coupling and C6-formylation.

Detailed Protocol: Thiophene-First Route to GDC-0941 Core

This protocol describes the conversion of the thiophene precursor to the 4-chlorothieno[3,2-d]pyrimidine scaffold, a universal intermediate.

Step 1: Cyclization to Thienopyrimidinone

  • Reagents: Methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 equiv), Formamide (10.0 equiv).

  • Procedure: Charge a round-bottom flask with the aminothiophene and excess formamide. Heat the mixture to 190°C for 4–6 hours. The reaction is self-validating; the product often precipitates upon cooling.

  • Workup: Cool to room temperature. Dilute with water. Filter the solid precipitate, wash with water and cold isopropanol. Dry in vacuo.

    • Checkpoint: Product should be a high-melting solid (>200°C).

Step 2: Chlorination (The Activation Step)

  • Reagents: Thienopyrimidin-4-one (from Step 1), Phosphorus Oxychloride (POCl

    
    , solvent/reagent), catalytic DMF.
    
  • Procedure: Suspend the solid in POCl

    
     (5–10 vol). Add 2–3 drops of DMF. Reflux (approx. 105°C) for 3–5 hours until the solution becomes clear (indicating consumption of the insoluble starting material).
    
  • Workup: Caution: Remove excess POCl

    
     via rotary evaporation. Pour the residue slowly onto crushed ice/ammonia water to neutralize. Extract with Dichloromethane (DCM).[3]
    
    • Safety Note: Quenching POCl

      
       is highly exothermic.
      
  • Validation: NMR should show the loss of the amide proton. LCMS should show the characteristic Chlorine isotope pattern (M/M+2 ratio of 3:1).

Step 3: S_N_Ar Functionalization (C4 Position)

  • Reagents: 4-Chloro-thienopyrimidine, Morpholine (1.2 equiv), DIPEA (2.0 equiv), Ethanol or DMF.

  • Procedure: Dissolve the chloro-intermediate in Ethanol. Add amine and base.[1][4][5][6][7][8] Stir at Room Temperature (or mild heat 50°C) for 1–2 hours.

  • Observation: This reaction is rapid due to the electron-deficient nature of the pyrimidine ring.

References

  • Folkes, A. J., et al. (2008). "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase". Journal of Medicinal Chemistry.

  • Rashad, A. E., et al. (2019). "Synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents". Journal of Heterocyclic Chemistry.

  • He, J., et al. (2024). "Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors". Bioorganic & Medicinal Chemistry Letters.

  • Ibrahim, D. A., et al. (2021). "Design, synthesis, and biological evaluation of new thieno[2,3-d]pyrimidine derivatives as targeted therapy for PI3K". Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Knesl, P., et al. (2006). "Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones...". Molecules.

Sources

Comparative Assessment: The Strategic Advantage of 2-Chloro-7-iodothieno[3,2-d]pyrimidine Scaffolds in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Advantage

In the high-stakes arena of kinase inhibitor discovery, the choice of starting scaffold dictates the ceiling of a drug's potential. The 2-Chloro-7-iodothieno[3,2-d]pyrimidine core represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.

Unlike generic quinazoline or purine scaffolds, this specific thienopyrimidine analog offers a distinct regioselective advantage . The presence of the iodine atom at C-7 and the chlorine atom at C-2 creates a hierarchy of reactivity that allows medicinal chemists to "program" the molecule. This guide assesses its utility in synthesizing potent PI3K/mTOR inhibitors (such as the clinical candidate Pictilisib/GDC-0941 ) compared to standard alternatives.

Chemical Logic: Why This Scaffold?

Regioselective Control (The "Product" Performance)

The primary value proposition of 2-Chloro-7-iodothieno[3,2-d]pyrimidine is its orthogonal reactivity.

  • C-7 (Iodo): Highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). This position typically projects into the solvent-exposed region or the affinity pocket of the kinase, allowing for solubility-enhancing modifications.

  • C-2 (Chloro): Less reactive, requiring harsher conditions or specialized ligands (Buchwald-Hartwig). This position usually interacts with the hinge region or the selectivity pocket.

  • C-4 (Leaving Group): If a chlorine is present at C-4 (in the precursor), it is the most reactive, allowing for immediate

    
     substitution (often with morpholine to mimic the ATP adenine ring).
    
Comparative Analysis: Thieno[3,2-d]pyrimidine vs. Alternatives[1]

The following table compares the 2-Chloro-7-iodothieno[3,2-d]pyrimidine scaffold against two common alternatives in kinase discovery: 2,4-Dichloroquinazoline and 2,4-Dichloropyrrolo[2,3-d]pyrimidine .

FeatureThieno[3,2-d]pyrimidine (Focus)Quinazoline (Standard)Pyrrolo[2,3-d]pyrimidine
Solubility High (Sulfur atom alters lipophilicity/polarity balance)Low (Often requires extensive solubilizing groups)Moderate
Hinge Binding Monodentate or Bidentate (N-3/N-1)Bidentate (N-1/N-3)Bidentate (N-7/N-1)
Metabolic Stability High (Thiophene ring is resistant to oxidative metabolism compared to electron-rich pyrroles)Moderate (Benzenoid ring prone to oxidation)Low (Pyrrole NH often requires protection)
Synthetic Flexibility Excellent (C-7 Iodo allows late-stage diversification)Good (Limited C-6/C-7 functionalization vectors)Difficult (N-alkylation competes with C-alkylation)
Primary Target Class PI3K / mTOR / CDC7 EGFR / HER2JAK / BTK

Therapeutic Potential: The PI3K/mTOR Case Study

The most authoritative validation of this scaffold is GDC-0941 (Pictilisib) , a potent pan-PI3K inhibitor. The thienopyrimidine core allows GDC-0941 to bind deep within the ATP-binding pocket of PI3K, with the morpholine group at C-4 interacting with the hinge region (Val851).

Mechanism of Action

Inhibitors derived from this scaffold typically block the PI3K/Akt/mTOR signaling cascade, which is hyperactivated in breast, ovarian, and lung cancers.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR Complex AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Inhibitor Thienopyrimidine Analog (e.g., GDC-0941) Inhibitor->PI3K Blocks ATP Binding

Figure 1: The PI3K/Akt/mTOR signaling cascade.[1] Thienopyrimidine analogs competitively inhibit the ATP binding site of PI3K, preventing the phosphorylation of PIP2 to PIP3.

Quantitative Performance Data

Experimental data from Journal of Medicinal Chemistry (Folkes et al., 2008) highlights the potency of analogs derived from this scaffold.

CompoundScaffold CorePI3K

IC50 (nM)
PI3K

IC50 (nM)
mTOR Ki (nM)
GDC-0941 Thieno[3,2-d]pyrimidine 3 3 ~500
ZSTK474Triazine166>10,000
PI-103Pyridofuranopyrimidine2320

Insight: While PI-103 is potent, it suffers from rapid metabolism. The thienopyrimidine core of GDC-0941 balances potency with superior pharmacokinetic properties (bioavailability).

Experimental Protocols

Synthetic Workflow: Regioselective Functionalization

Objective: Synthesize a library of analogs from 2-chloro-7-iodothieno[3,2-d]pyrimidine.

Synthesis_Workflow Start 2-Cl-7-I-Thieno[3,2-d]pyrimidine Step1 Step 1: Suzuki Coupling (C-7 Functionalization) Start->Step1 Ar-B(OH)2, Pd(dppf)Cl2 Inter Intermediate 1 (2-Cl-7-Ar) Step1->Inter Step2 Step 2: Buchwald-Hartwig (C-2 Functionalization) Inter->Step2 Amine, Pd2(dba)3, Xantphos Final Final Analog (Lead Candidate) Step2->Final

Figure 2: Sequential functionalization strategy utilizing the reactivity difference between C-7 (Iodo) and C-2 (Chloro).

Detailed Protocol (Self-Validating):

  • Step 1: C-7 Suzuki Coupling

    • Reagents: 2-Chloro-7-iodothieno[3,2-d]pyrimidine (1.0 eq), Aryl boronic acid (1.1 eq),

      
       (0.05 eq), 
      
      
      
      (2.0 eq).
    • Solvent: Dioxane/Water (4:1).

    • Conditions: Degas, heat to 80°C for 4 hours under

      
      .
      
    • Validation: Monitor by TLC (Rf change) or LC-MS. The Iodine is displaced preferentially due to the weaker C-I bond compared to C-Cl.

    • Critical Check: If C-2 substitution is observed, lower the temperature to 60°C.

  • Step 2: C-2 Buchwald-Hartwig Amination

    • Reagents: Intermediate (from Step 1), Amine (1.2 eq),

      
       (0.05 eq), Xantphos (0.1 eq), 
      
      
      
      (2.0 eq).
    • Solvent: Toluene or Dioxane (anhydrous).

    • Conditions: 100°C sealed tube, overnight.

    • Validation: Full conversion of the starting chloride to the amine product.

Biological Evaluation: ADP-Glo Kinase Assay

Objective: Determine IC50 values for PI3K inhibition.

  • Preparation: Dilute compounds in DMSO (10-point dose-response).

  • Enzyme Reaction: Incubate recombinant PI3K (p110

    
    /p85
    
    
    
    ) with substrate (PIP2) and ATP (
    
    
    ) in kinase buffer for 60 min at room temperature.
  • ADP Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

  • Signal Generation: Add Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light signal). Incubate 30 min.

  • Readout: Measure luminescence. Lower signal = Higher Inhibition.

  • Data Analysis: Fit curves using non-linear regression (GraphPad Prism) to calculate IC50.

References

  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[2] Journal of Medicinal Chemistry, 51(18), 5522-5532.[2]

  • He, M., et al. (2021). "Development of PI3K inhibitors: Advances in clinical trials and new strategies." Pharmacology & Therapeutics, 229, 107923.

  • Mghwary, S., et al. (2022).[3] "Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors." Chemical Biology & Drug Design.

  • Murray, J. M., et al. (2012). "Synthesis of PI3K/Akt/mTOR Signaling Pathway Inhibitors." Frontiers in Oncology.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7-iodothieno[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-7-iodothieno[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.